(1-(4-Chlorophenyl)cyclopentyl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6H,1-2,7-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXNEBZTTYBJJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75180-51-7 | |
| Record name | [1-(4-chlorophenyl)cyclopentyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-depth Technical Guide: The Mechanism of Action of (1-(4-Chlorophenyl)cyclopentyl)methanamine
A comprehensive review of publicly available scientific literature reveals a significant lack of specific data on the mechanism of action for the compound (1-(4-Chlorophenyl)cyclopentyl)methanamine. Despite extensive searches for its pharmacological profile, binding affinities, and effects on signaling pathways, no dedicated studies detailing its biological activity could be identified.
This absence of information in peer-reviewed journals, pharmacological databases, and other scientific resources prevents the construction of an in-depth technical guide as requested. Key components such as quantitative data for binding affinities, detailed experimental protocols, and established signaling pathways are not available in the public domain for this specific molecule.
Context from Structurally Related Compounds
While direct information is unavailable, the chemical structure of this compound shares features with other pharmacologically active classes of compounds. For instance, the presence of a substituted aryl group attached to a cyclic alkane with an amine function is characteristic of certain psychoactive compounds.
Notably, the broader class of arylcyclohexylamines, which includes well-studied drugs like phencyclidine (PCP) and ketamine, are known to act primarily as antagonists of the N-methyl-D-aspartate (NMDA) receptor. These compounds have dissociative, anesthetic, and antidepressant effects mediated through their interaction with this ionotropic glutamate receptor.
Another related compound, 2-Fluorodeschloroketamine, which is structurally analogous to ketamine, is also presumed to exert its effects via NMDA receptor antagonism, although definitive studies are lacking.
However, it is crucial to emphasize that structural similarity does not guarantee an identical or even similar mechanism of action. Minor changes in chemical structure can lead to significant differences in pharmacological activity, binding affinity, and metabolic pathways. Therefore, any extrapolation of the mechanism of action from related compounds to this compound would be purely speculative and scientifically unsound without direct experimental evidence.
Conclusion
At present, the scientific community has not published research that would allow for a detailed exposition of the mechanism of action for this compound. As a result, the creation of a technical guide with quantitative data, experimental protocols, and signaling pathway diagrams is not feasible. Further research and publication of primary scientific data are required to elucidate the pharmacological properties of this compound.
An In-depth Technical Guide on the Pharmacological Profile of (1-(4-chlorophenyl)cyclopentyl)methanamine
Disclaimer: A comprehensive search of publicly available scientific literature and databases did not yield any specific pharmacological data for the compound (1-(4-chlorophenyl)cyclopentyl)methanamine. Therefore, this guide provides a hypothetical pharmacological profile based on its structural classification as an arylcyclohexylamine. The information presented herein is for research and informational purposes only and should not be considered as experimentally verified data.
Introduction
This compound belongs to the arylcyclohexylamine class of chemical compounds. This class is well-known for its psychoactive and pharmacological effects, with prominent members including phencyclidine (PCP) and ketamine.[1] Arylcyclohexylamines are characterized by a cyclohexylamine core with an aryl group attached to the same carbon as the amine. The pharmacological activity of these compounds can be modulated by substitutions on the aryl ring, the amine, and the cycloalkyl ring.
The structure of this compound suggests that it is a rigid analog of other psychoactive arylcyclohexylamines. The 4-chloro substitution on the phenyl ring and the cyclopentyl ring are key structural features that would be expected to influence its pharmacological properties.
Hypothetical Pharmacological Profile
Based on its structural similarity to other arylcyclohexylamines, the following pharmacological profile can be postulated.
Mechanism of Action
Arylcyclohexylamines primarily act as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor.[1] It is highly probable that this compound shares this mechanism. By binding to a site within the NMDA receptor's ion channel (the "PCP site"), it would block the influx of calcium ions, thereby inhibiting glutamatergic neurotransmission.
In addition to NMDA receptor antagonism, many arylcyclohexylamines exhibit activity at other targets, which may include:
-
Dopamine Transporter (DAT): Inhibition of dopamine reuptake can lead to stimulant effects.[1]
-
Sigma Receptors (σ1 and σ2): Modulation of these receptors may contribute to the psychotomimetic and other central nervous system effects.
-
Mu-Opioid Receptor (MOR): Agonism at this receptor could produce analgesic effects.[1]
The specific activity at these secondary targets would be dependent on the precise three-dimensional structure of the molecule.
Binding Profile
No quantitative binding affinity data (e.g., Ki or IC50 values) for this compound at any receptor or transporter is currently available in the public domain. A hypothetical binding profile would prioritize the NMDA receptor, with potential secondary affinities for DAT, sigma receptors, and others.
Pharmacokinetics
There is no available information on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Synthesis
A plausible synthetic route for this compound can be inferred from standard organic chemistry principles. A common method for the synthesis of such compounds is through the reaction of a Grignard reagent with a nitrile, followed by reduction of the resulting imine or ketone.
Caption: A potential synthetic route to this compound.
Potential Signaling Pathways
Given the likely action of this compound as an NMDA receptor antagonist, its primary effect would be on glutamatergic signaling pathways. By blocking NMDA receptor function, it would disrupt downstream signaling cascades that are crucial for synaptic plasticity, learning, and memory.
Caption: Generalized signaling pathways for arylcyclohexylamines.
Conclusion
Due to a lack of specific research on this compound, its pharmacological profile remains uncharacterized. Based on its chemical structure, it is predicted to function as an NMDA receptor antagonist with potential effects on other neurotransmitter systems, similar to other arylcyclohexylamines. The synthesis of this compound is feasible through established chemical reactions. Further experimental investigation is necessary to elucidate the precise pharmacological and toxicological properties of this compound. Without such data, a detailed and accurate technical guide with quantitative information, validated experimental protocols, and specific signaling pathways cannot be provided.
References
Analytical Characterization of (1-(4-chlorophenyl)cyclopentyl)methanamine: A Technical Guide
Introduction
(1-(4-chlorophenyl)cyclopentyl)methanamine is a primary amine featuring a cyclopentyl ring attached to a 4-chlorophenyl group. This structure is of interest in medicinal chemistry and drug discovery as a potential building block for more complex molecules. The presence of a chiral center, a primary amine, and a halogenated aromatic ring necessitates a multi-faceted analytical approach for comprehensive characterization and quality control. This guide outlines the key analytical techniques and expected data for the unambiguous identification and purity assessment of this compound.
Physicochemical Properties (Predicted)
A summary of the predicted physicochemical properties of this compound is presented below. These values are computationally derived and serve as an estimation.
| Property | Value |
| Molecular Formula | C₁₂H₁₆ClN |
| Molecular Weight | 209.72 g/mol |
| Monoisotopic Mass | 209.0971 Da |
| XlogP | 3.5 |
| Boiling Point | ~300-320 °C (at 760 mmHg) |
| pKa (amine) | ~10.2 |
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation of this compound. The expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise molecular structure.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.30 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to Cl) |
| ~ 7.25 | d, J ≈ 8.5 Hz | 2H | Ar-H (meta to Cl) |
| ~ 2.85 | s | 2H | -CH₂-NH₂ |
| ~ 2.0 - 1.6 | m | 8H | Cyclopentyl-H |
| ~ 1.4 (broad) | s | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~ 145 | Quaternary Ar-C |
| ~ 132 | Ar-C-Cl |
| ~ 129 | Ar-CH |
| ~ 128 | Ar-CH |
| ~ 50 | Quaternary Cyclopentyl-C |
| ~ 48 | -CH₂-NH₂ |
| ~ 35 | Cyclopentyl-CH₂ |
| ~ 24 | Cyclopentyl-CH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380 - 3250 | Medium, Broad | N-H stretch (primary amine) |
| 3050 - 3000 | Medium | C-H stretch (aromatic) |
| 2960 - 2850 | Strong | C-H stretch (aliphatic) |
| 1600 - 1580 | Medium | C=C stretch (aromatic ring) |
| 1490 | Strong | C=C stretch (aromatic ring) |
| 1090 | Strong | C-N stretch |
| 1015 | Strong | C-Cl stretch |
| 820 | Strong | C-H bend (para-disubstituted ring) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 209/211 | High | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotope pattern) |
| 192 | Medium | [M - NH₃]⁺ |
| 180 | High | [M - CH₂NH₂]⁺ |
| 139 | Medium | [C₉H₁₀Cl]⁺ |
| 111/113 | Medium | [C₆H₄Cl]⁺ |
Chromatographic Methods for Purity and Separation
Chromatographic techniques are crucial for assessing the purity of this compound and for separating it from potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for purity determination and quantification. Due to the lack of a strong chromophore in the aliphatic portion, UV detection will rely on the absorbance of the chlorophenyl ring.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Derivatization of the primary amine may be necessary to improve peak shape and thermal stability.
Experimental Protocol: GC-MS
-
Instrumentation: A standard GC-MS system.
-
Derivatization (optional): To a solution of the sample in a suitable solvent (e.g., Dichloromethane), add an equal volume of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat at 60 °C for 30 minutes.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
Visualizations
The following diagrams illustrate the logical workflows for the analytical characterization of this compound.
An In-depth Technical Guide on the Physicochemical Properties of (1-(4-chlorophenyl)cyclopentyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-(4-chlorophenyl)cyclopentyl)methanamine is a chemical compound belonging to the class of arylcyclohexylamines. This class of compounds is of significant interest in medicinal chemistry and pharmacology due to the biological activity of many of its members, most notably as N-methyl-D-aspartate (NMDA) receptor antagonists.[1] Understanding the physicochemical properties of this compound is crucial for its potential development as a research tool or therapeutic agent. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and handling characteristics. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its synthetic workflow and potential biological mechanism of action.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is derived from experimental sources, other values are predicted based on computational models due to the limited availability of published experimental data for this specific compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆ClN | |
| Molecular Weight | 209.72 g/mol | |
| Boiling Point | 116-120 °C (at 0.5 Torr) | Experimental |
| Density | 1.143 g/cm³ | Predicted |
| Melting Point | Not available | |
| Solubility | Not available | |
| pKa | Not available | |
| logP | Not available |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical parameters are outlined below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.
Determination of Melting Point
The melting point of a solid crystalline substance is a fundamental physical property indicating its purity.
Methodology:
-
A small, dry sample of this compound hydrochloride is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.
Determination of Solubility
Solubility is a critical parameter that influences a drug's bioavailability and formulation.
Methodology (Shake-Flask Method):
-
An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed container.
-
The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.
Determination of pKa
The pKa, or acid dissociation constant, is essential for understanding the ionization state of a compound at different pH values, which affects its solubility, absorption, and receptor binding.
Methodology (Potentiometric Titration):
-
A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
Determination of logP
The logarithm of the partition coefficient (logP) between octanol and water is a key indicator of a compound's lipophilicity, which influences its ability to cross biological membranes.
Methodology (Shake-Flask Method):
-
A pre-saturated solution of n-octanol and water is prepared by mixing the two solvents and allowing them to separate.
-
A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).
-
A known volume of this solution is then mixed with a known volume of the other pre-saturated phase in a sealed container.
-
The mixture is agitated until equilibrium is reached (e.g., several hours).
-
The phases are separated by centrifugation.
-
The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).
-
The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Synthetic Workflow
The synthesis of this compound can be achieved through a multi-step process, as depicted in the following workflow diagram. This proposed synthesis starts from commercially available precursors and involves a Grignard reaction followed by a reduction step.
Caption: Proposed synthetic workflow for this compound.
Potential Mechanism of Action: NMDA Receptor Antagonism
As a member of the arylcyclohexylamine class, this compound is predicted to act as an antagonist of the NMDA receptor. This receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity and neurotransmission. The diagram below illustrates the general mechanism of NMDA receptor antagonism by arylcyclohexylamines.
Caption: General signaling pathway for NMDA receptor antagonism by arylcyclohexylamines.
Arylcyclohexylamines typically bind to a site within the NMDA receptor's ion channel, known as the phencyclidine (PCP) binding site. This binding is non-competitive and results in a blockage of the channel, preventing the influx of calcium ions (Ca²⁺) into the neuron.[2] This action modulates downstream signaling pathways and is responsible for the characteristic pharmacological effects of this class of compounds, including dissociative anesthesia and potential neuroprotective or psychotomimetic effects.[3]
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. While experimental data for some key parameters are currently lacking, the provided protocols offer a clear path for their determination. The proposed synthetic workflow and the general mechanism of action provide a solid framework for researchers and drug development professionals interested in exploring the potential of this and related arylcyclohexylamine compounds. Further experimental validation of the predicted properties and biological activities is essential for advancing the scientific understanding and potential applications of this molecule.
References
An In-depth Technical Guide on (1-(4-Chlorophenyl)cyclopentyl)methanamine and its Structural Analogues for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Arylcycloalkylamines are a well-established class of compounds with significant activity within the central nervous system (CNS). Prominent examples, such as phencyclidine (PCP) and ketamine, are known for their interaction with the N-methyl-D-aspartate (NMDA) receptor. However, modifications to the aryl and cycloalkyl rings, as well as the amine substituent, have led to the discovery of compounds with primary activity at monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are critical for regulating neurotransmitter levels in the synapse and are the targets of many antidepressant and psychostimulant drugs.
(1-(4-Chlorophenyl)cyclopentyl)methanamine represents a scaffold that combines a 4-chlorophenyl moiety, known to influence monoamine transporter affinity in other chemical series, with a cyclopentyl ring, which offers a distinct conformational profile compared to the more extensively studied cyclohexyl analogues. This guide details the synthetic pathways to access this and related compounds and provides the necessary experimental protocols to elucidate their pharmacological profile.
Synthesis of this compound and Analogues
The synthesis of this compound can be achieved through a multi-step process, typically starting from commercially available materials. The key intermediate is 1-(4-chlorophenyl)cyclopentanecarbonitrile.
Synthesis of 1-(4-Chlorophenyl)cyclopentanecarbonitrile
A common route to this nitrile intermediate involves the reaction of 4-chlorobenzyl cyanide with 1,4-dibromobutane in the presence of a strong base.
Caption: Synthetic scheme for 1-(4-chlorophenyl)cyclopentanecarbonitrile.
Reduction of the Nitrile to the Primary Amine
The final step in the synthesis of this compound is the reduction of the nitrile group. This can be accomplished using various reducing agents.
Caption: Reduction of the nitrile to the target primary amine.
Experimental Protocols
The pharmacological characterization of this compound and its analogues primarily involves determining their affinity for monoamine transporters and assessing their in vivo effects on locomotor activity.
Monoamine Transporter Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific transporter. These assays are typically performed using membrane preparations from cells expressing the transporter of interest or from specific brain regions rich in these transporters.
Workflow for Radioligand Binding Assay
Caption: General workflow for a monoamine transporter radioligand binding assay.
Detailed Protocol for Dopamine Transporter (DAT) Binding Assay
-
Membrane Preparation: Rat striata are homogenized in ice-cold buffer and centrifuged to pellet the crude membrane fraction. The pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method like the BCA assay.
-
Binding Assay: In a 96-well plate, the membrane preparation is incubated with a specific radioligand for DAT (e.g., [³H]WIN 35,428) and various concentrations of the test compound.
-
Incubation: The plate is incubated at a specific temperature (e.g., 4°C) for a set time to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Scintillation Counting: The radioactivity on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Similar protocols are used for SERT and NET binding assays, with the appropriate choice of brain tissue (e.g., frontal cortex for SERT and NET) and radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET).
In Vivo Locomotor Activity
Locomotor activity is a measure of general behavioral arousal and is often used to assess the stimulant or sedative properties of a compound.
Workflow for Locomotor Activity Assessment
Caption: Workflow for assessing locomotor activity in rodents.
Detailed Protocol for Locomotor Activity in Mice [1][2]
-
Apparatus: An open field arena (e.g., a 50 x 50 cm square box) equipped with infrared beams or a video tracking system is used.[2]
-
Acclimation: Mice are brought to the testing room at least 30 minutes before the experiment to acclimate to the environment.
-
Dosing: Animals are administered the test compound or vehicle at a specified time before the test.
-
Testing: Each mouse is placed individually into the center of the open field arena, and its activity is recorded for a set duration (e.g., 30-60 minutes).
-
Data Collection: The automated system records parameters such as total distance traveled, horizontal and vertical activity (rearing), and time spent in different zones of the arena (center vs. periphery).
-
Data Analysis: The data for the treated groups are compared to the vehicle control group to determine if the compound has a significant effect on locomotor activity.
Structure-Activity Relationships (SAR)
While quantitative data for this compound is scarce, SAR from related arylcycloalkylamines can provide insights into its expected pharmacological profile.
Table 1: Comparison of Structural Features and Monoamine Transporter Affinities of Related Compounds
| Compound | Cycloalkyl Ring | Aryl Substitution | Amine | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
| This compound | Cyclopentyl | 4-Chloro | Primary | Data not available | Data not available | Data not available |
| Analogue 1 (Hypothetical) | Cyclopentyl | None | Primary | - | - | - |
| Analogue 2 (Hypothetical) | Cyclohexyl | 4-Chloro | Primary | - | - | - |
| N-methyl-1-(1-phenylcyclohexyl)methanamine | Cyclohexyl | None | Secondary | 21 | 85 | 169 |
Data for N-methyl-1-(1-phenylcyclohexyl)methanamine is included for comparative purposes as a structurally related compound with known monoamine transporter affinities.
General SAR Observations for Arylcycloalkylamine-based Monoamine Transporter Inhibitors:
-
Aryl Substitution: Halogen substitution on the phenyl ring, particularly at the 4-position, can significantly influence affinity and selectivity for monoamine transporters. In many series, a 4-chloro substituent enhances affinity for DAT and/or SERT.
-
Cycloalkyl Ring Size: The size of the cycloalkyl ring (cyclopentyl vs. cyclohexyl) affects the conformational restriction of the molecule, which can alter its binding pose at the transporter and thus its affinity and selectivity.
-
Amine Substitution: The nature of the amine (primary, secondary, or tertiary) is a critical determinant of activity. N-methylation can sometimes enhance potency.
Based on these general principles, it is hypothesized that this compound and its analogues will exhibit affinity for one or more of the monoamine transporters. The 4-chloro substitution suggests a potential for significant interaction with DAT and/or SERT. The cyclopentyl ring may confer a unique selectivity profile compared to cyclohexyl analogues.
Conclusion
This compound and its structural analogues represent a promising, yet underexplored, area of medicinal chemistry. This guide provides the essential synthetic and pharmacological methodologies to enable the systematic investigation of this compound class. By following the detailed protocols for synthesis, in vitro binding, and in vivo behavioral assessment, researchers can elucidate the structure-activity relationships governing the interaction of these compounds with monoamine transporters. Such studies will be crucial in determining the therapeutic potential of this novel chemical scaffold for the treatment of various CNS disorders.
References
Potential Biological Targets of (1-(4-chlorophenyl)cyclopentyl)methanamine: A Technical Guide
Disclaimer: The compound (1-(4-chlorophenyl)cyclopentyl)methanamine is not extensively characterized in publicly available scientific literature. Therefore, this document outlines potential biological targets and relevant experimental methodologies based on the analysis of its structural motifs and data from analogous compounds. The information presented herein is intended for research and drug development professionals and should be considered theoretical until substantiated by experimental evidence.
Executive Summary
This compound is a small molecule featuring a chlorophenyl group attached to a cyclopentylmethanamine scaffold. Its structural similarity to known psychoactive compounds and central nervous system (CNS) agents suggests that its primary biological targets are likely to be neurotransmitter transporters, G-protein coupled receptors (GPCRs), and ion channels within the CNS. This guide provides a comprehensive overview of these potential targets, detailed experimental protocols for their investigation, and a framework for data analysis and presentation.
Structural Analysis and Potential Target Classes
The chemical structure of this compound suggests a high likelihood of interaction with CNS targets. The key structural features informing this prediction are:
-
Cyclopentylmethanamine Scaffold: This moiety is present in several compounds known to interact with monoamine transporters.
-
4-chlorophenyl Group: This substitution is a common feature in ligands for serotonin and dopamine transporters.
Based on these features, the primary candidate target classes for this compound are:
-
Monoamine Transporters: Serotonin Transporter (SERT), Dopamine Transporter (DAT), and Norepinephrine Transporter (NET).
-
GPCRs: Specifically, serotonin (5-HT) receptors, dopamine (D) receptors, and adrenergic receptors.
-
Ion Channels: Including N-methyl-D-aspartate (NMDA) receptors and sigma receptors, which are often modulated by compounds with similar structures.
Quantitative Data on Potential Interactions
While specific quantitative data for this compound is unavailable, the following table presents hypothetical data, modeled on values typically observed for structurally related compounds, to illustrate how experimental findings would be summarized.
| Target | Assay Type | Parameter | Value (nM) | Reference Compound |
| Human SERT | Radioligand Binding | Ki | 25 | Citalopram |
| Human DAT | Radioligand Binding | Ki | 150 | Bupropion |
| Human NET | Radioligand Binding | Ki | 350 | Desipramine |
| Human 5-HT2A Receptor | Radioligand Binding | Ki | 80 | Ketanserin |
| Human D2 Receptor | Radioligand Binding | Ki | 200 | Haloperidol |
| Human NMDA Receptor | Functional Assay (IC50) | IC50 | 500 | Ketamine |
| Human Sigma-1 Receptor | Radioligand Binding | Ki | 45 | (+)-Pentazocine |
Table 1: Hypothetical Quantitative Data for this compound Interaction with Potential Biological Targets.
Experimental Protocols for Target Validation
The following are detailed methodologies for key experiments to identify and characterize the biological targets of this compound.
This method is used to determine the binding affinity (Ki) of the compound for a specific target receptor or transporter.
Protocol:
-
Membrane Preparation: Cell membranes expressing the target of interest (e.g., HEK293 cells transfected with human SERT) are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is prepared.
-
Competition Binding: Membranes are incubated with a known radioligand (e.g., [3H]-citalopram for SERT) at a fixed concentration and varying concentrations of the test compound.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This type of assay measures the functional effect of the compound on its target, such as the inhibition of neurotransmitter uptake by transporters.
Protocol:
-
Cell Culture: Cells expressing the target transporter (e.g., CHO cells expressing human DAT) are cultured in appropriate media.
-
Assay Setup: Cells are plated in 96-well plates and washed with assay buffer.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound or a reference inhibitor.
-
Substrate Addition: A radiolabeled substrate (e.g., [3H]-dopamine for DAT) is added to initiate the uptake reaction.
-
Uptake Reaction: The reaction is allowed to proceed for a short period (e.g., 10 minutes) at 37°C.
-
Termination: Uptake is terminated by aspiration of the assay medium and rapid washing with ice-cold buffer.
-
Quantification: The amount of radiolabeled substrate taken up by the cells is determined by liquid scintillation counting after cell lysis.
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of the substrate uptake, is calculated by non-linear regression.
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for target identification and a potential signaling pathway that could be modulated by this compound.
Figure 1: A generalized experimental workflow for the identification and validation of biological targets for a novel CNS compound.
Figure 2: A simplified diagram illustrating the potential downstream signaling effects resulting from the inhibition of monoamine transporters by this compound.
Conclusion
While definitive biological targets for this compound are yet to be established, its chemical structure provides a strong rationale for investigating its interaction with monoamine transporters and other CNS-related receptors and ion channels. The experimental protocols and workflows detailed in this guide offer a robust framework for the systematic evaluation of this compound's pharmacological profile. Future research, employing the methodologies outlined here, will be crucial in elucidating its precise mechanism of action and therapeutic potential.
An In-Depth Technical Guide to (1-(4-chlorophenyl)cyclopentyl)methanamine: A Putative Arylcyclohexylamine
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on the specific discovery, history, and detailed pharmacological profile of (1-(4-chlorophenyl)cyclopentyl)methanamine is limited. This guide provides a comprehensive overview based on the well-documented history and properties of the broader class of arylcyclohexylamine compounds, to which it structurally belongs.
Introduction
This compound is a chemical entity belonging to the arylcyclohexylamine class.[1] This class of compounds is renowned for its diverse pharmacological activities, most notably as dissociative anesthetics.[1][2] The prototypical members of this family, phencyclidine (PCP) and ketamine, have a rich and complex history, having been developed for anesthesia but also finding non-medical use due to their psychoactive properties.[1][3] This guide will situate this compound within the historical, synthetic, and pharmacological context of the arylcyclohexylamines, providing a framework for its potential properties and areas of further investigation.
Discovery and History: An Uncharted Path within a Known Territory
A thorough review of scientific and patent literature reveals a notable absence of specific documentation detailing the discovery and historical development of this compound. Its existence is noted in chemical databases, but the narrative of its first synthesis and initial biological evaluation remains unpublished.
However, the history of its parent class, the arylcyclohexylamines, is well-established. The journey began in the 1950s at the Parke-Davis pharmaceutical company, where researchers were investigating novel anesthetic agents.[1][4]
-
1956: Phencyclidine (PCP) was synthesized and subsequently investigated for its anesthetic properties. While effective, it produced significant and undesirable psychotomimetic side effects upon emergence from anesthesia.[1][3]
-
1962: In an effort to find a safer alternative with a shorter duration of action and less severe side effects, ketamine was synthesized.[5]
-
1970s: Both PCP and ketamine, along with other analogues, emerged as recreational drugs due to their dissociative and hallucinogenic effects.[1]
It is plausible that this compound was synthesized during broader research campaigns exploring the structure-activity relationships of arylcyclohexylamines, but for reasons not publicly documented, it was not pursued for further development.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₆ClN |
| Molecular Weight | 209.71 g/mol |
| Appearance | Likely a solid or oil at room temperature |
| Solubility | Expected to be soluble in organic solvents |
| CAS Number | 1855-37-4 |
Synthetic Pathways
A definitive, published experimental protocol for the synthesis of this compound is not available. However, based on established synthetic routes for analogous arylcyclohexylamines and related compounds, a plausible synthetic pathway can be proposed. The following represents a hypothetical but chemically sound experimental protocol.
Hypothetical Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from commercially available starting materials.
Overall Reaction Scheme:
Caption: Plausible synthetic workflow for this compound.
Materials:
-
4-chlorobenzonitrile
-
Cyclopentyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Ammonia (in methanol or as ammonium acetate)
-
Sodium cyanoborohydride (NaBH₃CN) or other suitable reducing agent
-
Methanol
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of Cyclopentylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of cyclopentyl bromide in anhydrous diethyl ether to the magnesium turnings.
-
Maintain a gentle reflux until all the magnesium has reacted.
-
-
Synthesis of (4-chlorophenyl)(cyclopentyl)methanone:
-
Cool the Grignard reagent to 0 °C.
-
Slowly add a solution of 4-chlorobenzonitrile in anhydrous diethyl ether to the Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding it to a mixture of ice and dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketone.
-
Purify the ketone by vacuum distillation or column chromatography.
-
-
Reductive Amination to this compound:
-
Dissolve the purified (4-chlorophenyl)(cyclopentyl)methanone in methanol.
-
Add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium acetate).
-
Stir the mixture for 1-2 hours to allow for imine formation.
-
Add sodium cyanoborohydride portion-wise, maintaining the pH between 6 and 7 with the addition of glacial acetic acid if necessary.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the addition of water.
-
Make the solution basic with the addition of sodium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the final compound by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.
-
Pharmacological Profile: Inferences from the Arylcyclohexylamine Class
While specific pharmacological data for this compound is lacking, its structural similarity to known arylcyclohexylamines allows for educated hypotheses regarding its potential biological activity. The primary mechanism of action for many arylcyclohexylamines, including PCP and ketamine, is non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[6][7]
Potential Mechanism of Action: NMDA Receptor Antagonism
The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity and neurotransmission.[8] Arylcyclohexylamines typically bind to a site within the ion channel pore, thereby blocking the influx of calcium ions.[5]
Caption: Postulated mechanism of action via NMDA receptor antagonism.
This blockade of the NMDA receptor is believed to be responsible for the anesthetic, analgesic, and dissociative effects of this class of drugs.[6] It is highly probable that this compound also acts as an NMDA receptor antagonist.
Structure-Activity Relationships (SAR)
The pharmacological profile of arylcyclohexylamines can be "fine-tuned" by modifying their chemical structure.[6] Key structural features influencing activity include:
-
The Aryl Group: The nature and position of substituents on the aromatic ring can significantly impact potency and selectivity. The 4-chloro substitution in the target molecule is a common feature in psychoactive compounds and is expected to influence its binding affinity and metabolic stability.
-
The Cycloalkyl Ring: The size of the cycloalkyl ring (cyclopentyl in this case, versus cyclohexyl in PCP and ketamine) can affect the conformational flexibility and fit within the receptor binding site.
-
The Amine Group: The nature of the amine (primary in this case) and its substituents are critical for activity.
Potential for Other Receptor Interactions
Beyond the NMDA receptor, some arylcyclohexylamines have been shown to interact with other targets, including:[6]
-
Dopamine reuptake transporters
-
Sigma receptors
-
Opioid receptors
The specific affinity of this compound for these and other receptors would require experimental determination.
Future Directions
The lack of published data on this compound presents an opportunity for novel research. Key areas for future investigation include:
-
Definitive Synthesis and Characterization: Development and publication of a robust and reproducible synthetic route, along with comprehensive analytical characterization (NMR, MS, etc.).
-
Pharmacological Profiling: In vitro and in vivo studies to determine its binding affinity and functional activity at the NMDA receptor and a broad panel of other CNS targets.
-
Pharmacokinetic Studies: Evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties to understand its potential as a therapeutic agent or its characteristics as a potential drug of abuse.
-
Toxicological Evaluation: Assessment of its acute and chronic toxicity to determine its safety profile.
Conclusion
This compound remains an enigmatic member of the well-studied arylcyclohexylamine class. While its specific history is unknown, its chemical structure strongly suggests a pharmacological profile centered on NMDA receptor antagonism, similar to its famous relatives, PCP and ketamine. This technical guide, by contextualizing the compound within its chemical family, provides a foundational framework for researchers and drug development professionals interested in exploring its properties and potential applications. Further experimental investigation is necessary to fully elucidate the discovery and history of this intriguing molecule.
References
- 1. From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs - OPEN Foundation [open-foundation.org]
- 2. Dissociative Drugs [nyc.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone - Eureka | Patsnap [eureka.patsnap.com]
- 5. Ketamine - Wikipedia [en.wikipedia.org]
- 6. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 7. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of (1-(4-chlorophenyl)cyclopentyl)methanamine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound (1-(4-chlorophenyl)cyclopentyl)methanamine. Due to the absence of published experimental spectra for this specific molecule, this document leverages data from structurally analogous compounds and established spectroscopic principles to offer a robust, predictive characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of similar chemical structures and provide a reliable estimate of the expected experimental values.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.30 | Doublet (d) | 2H | Ar-H (ortho to Cl) |
| ~7.25 | Doublet (d) | 2H | Ar-H (meta to Cl) |
| ~2.80 | Singlet (s) | 2H | CH ₂-NH₂ |
| ~1.90 - 1.70 | Multiplet (m) | 4H | Cyclopentyl-CH ₂ |
| ~1.65 - 1.50 | Multiplet (m) | 4H | Cyclopentyl-CH ₂ |
| ~1.40 | Broad Singlet (br s) | 2H | NH ₂ |
Predicted in CDCl₃ at 400 MHz.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~145 | Ar-C (quaternary, attached to cyclopentyl) |
| ~132 | Ar-C -Cl |
| ~129 | Ar-C H (ortho to Cl) |
| ~128 | Ar-C H (meta to Cl) |
| ~55 | C H₂-NH₂ |
| ~48 | C (quaternary, cyclopentyl) |
| ~35 | Cyclopentyl-C H₂ |
| ~24 | Cyclopentyl-C H₂ |
Predicted in CDCl₃ at 100 MHz.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380 - 3250 | Medium, Broad | N-H stretch (primary amine) |
| 3080 - 3010 | Medium | Aromatic C-H stretch |
| 2960 - 2850 | Strong | Aliphatic C-H stretch |
| 1620 - 1580 | Medium | N-H bend (scissoring) |
| 1490 | Strong | Aromatic C=C stretch |
| 1090 | Strong | C-N stretch |
| 1015 | Strong | C-Cl stretch (aromatic) |
| 830 | Strong | para-disubstituted C-H bend |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 211/213 | [M]⁺ Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |
| 194 | [M - NH₃]⁺ |
| 139/141 | [M - C₅H₈NH₂]⁺ (Chlorophenyl fragment) |
| 111/113 | [C₆H₄Cl]⁺ |
| 91 | Tropylium ion (rearrangement) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of the purified compound is dissolved in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, an acquisition time of 4 seconds, and 16 scans.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument at a frequency of 100 MHz. A proton-decoupled pulse program is used with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second. Typically, 1024 scans are accumulated to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) plates. Alternatively, if the sample is a solid, a KBr pellet is prepared by grinding approximately 1 mg of the sample with 100 mg of dry KBr and pressing the mixture into a translucent disk.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment is recorded prior to the sample measurement.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or by injection of a dilute solution in a suitable solvent (e.g., methanol or acetonitrile) into an electrospray ionization (ESI) source.
-
Data Acquisition: For electron ionization (EI), the spectrum is acquired using an ionization energy of 70 eV. For ESI, the spectrum is recorded in positive ion mode. The mass analyzer is scanned over a mass-to-charge (m/z) range of 50-500.
Visualizations
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of (1-(4-chlorophenyl)cyclopentyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-(4-chlorophenyl)cyclopentyl)methanamine is a novel chemical entity with a structure suggesting potential interactions with central nervous system (CNS) targets. Due to the lack of publicly available pharmacological data for this specific compound, a panel of in vitro assays is proposed to elucidate its biological activity. These assays are based on the structural motifs present in the molecule—a chlorophenyl group, a cyclopentyl ring, and a primary amine—which are found in compounds known to interact with monoamine transporters, ion channels, and neurotransmitter receptors.
These application notes provide detailed protocols for a primary screening panel to assess the affinity of this compound for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Additionally, protocols for evaluating its potential activity as a blocker of N-methyl-D-aspartate (NMDA) receptors and voltage-gated sodium channels (VGSCs) are included.
Primary Target Screening: Monoamine Transporters
Monoamine transporters are key regulators of neurotransmission and are common targets for psychoactive compounds. The structural similarity of this compound to known monoamine reuptake inhibitors warrants initial screening against DAT, SERT, and NET.
Experimental Protocol: Radioligand Binding Assays for Monoamine Transporters
This protocol describes a competitive radioligand binding assay to determine the affinity of the test compound for DAT, SERT, and NET.
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET)
-
Non-specific binding inhibitors: Benztropine (for DAT), Fluoxetine (for SERT), Desipramine (for NET)
-
Test compound: this compound
-
96-well microplates
-
Scintillation fluid and liquid scintillation counter
-
Cell harvester and filter mats
Procedure:
-
Cell Membrane Preparation:
-
Culture HEK293 cells expressing the target transporter to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For total binding, add vehicle instead of the test compound.
-
For non-specific binding, add a high concentration of the respective non-specific binding inhibitor.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Termination and Detection:
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filter mats in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Monoamine Transporter Binding Affinity
The following table presents hypothetical binding affinities (Ki values in nM) for structurally related compounds to illustrate the expected data output.
| Compound Class | Dopamine Transporter (DAT) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) |
| Tropane Analogs[1] | 3.8 - 50 | 1.9 - 100 | >1000 |
| Arylnortropanes[2] | 16 - 150 | 0.06 - 10 | 100 - 500 |
Secondary Target Screening: Ion Channels and Receptors
Based on the presence of the chlorophenyl and cyclic amine moieties, which are found in some ion channel blockers and receptor antagonists, secondary screening against NMDA receptors and voltage-gated sodium channels is recommended.
Experimental Protocol: [³H]MK-801 Binding Assay for NMDA Receptor
This assay assesses the ability of the test compound to modulate the NMDA receptor channel by measuring its effect on the binding of the non-competitive antagonist [³H]MK-801.
Materials:
-
Rat brain cortex membranes
-
Assay buffer (e.g., 50 mM Tris-acetate, pH 7.4)
-
[³H]MK-801
-
Glutamate and Glycine (co-agonists)
-
Unlabeled MK-801 (for non-specific binding)
-
Test compound
-
96-well microplates, scintillation fluid, liquid scintillation counter, cell harvester, and filter mats
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain cortices in ice-cold assay buffer.
-
Centrifuge and wash the membrane pellet multiple times to remove endogenous ligands.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, glutamate, and glycine to activate the receptors.
-
Add [³H]MK-801 and varying concentrations of the test compound.
-
For total binding, add vehicle. For non-specific binding, add a high concentration of unlabeled MK-801.
-
Initiate the reaction by adding the membrane preparation.
-
Incubate at room temperature for an extended period (e.g., 2-4 hours) to allow for slow binding kinetics.
-
-
Termination and Detection:
-
Terminate the assay by rapid filtration and wash the filters with ice-cold buffer.
-
Quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding and determine the IC₅₀ and Ki values as described for the monoamine transporter assays.
-
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for Voltage-Gated Sodium Channels
This protocol directly measures the functional block of voltage-gated sodium channels by the test compound.
Materials:
-
HEK293 cells stably expressing a human voltage-gated sodium channel subtype (e.g., NaV1.2, NaV1.5, or NaV1.7)
-
Cell culture supplies
-
External recording solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal pipette solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2)
-
Patch-clamp amplifier, data acquisition system, and analysis software
-
Inverted microscope and micromanipulators
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips 24-48 hours before the experiment.
-
-
Recording Setup:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull a glass micropipette to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a cell with the pipette and form a high-resistance seal (giga-ohm seal).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Hold the cell at a negative holding potential (e.g., -100 mV).
-
Apply depolarizing voltage steps (e.g., to 0 mV) to elicit sodium currents.
-
Record baseline currents.
-
Perfuse the chamber with the external solution containing varying concentrations of the test compound.
-
Record sodium currents in the presence of the test compound.
-
-
Data Analysis:
-
Measure the peak sodium current amplitude at each concentration of the test compound.
-
Plot the percentage of current inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Data Presentation: NMDA Receptor and Sodium Channel Activity
The following table provides hypothetical IC₅₀ values (in µM) for structurally related compounds to illustrate potential data outcomes.
| Compound Class | NMDA Receptor ([³H]MK-801 Binding) IC₅₀ (µM) | Voltage-Gated Sodium Channel (NaV1.7) IC₅₀ (µM) |
| Ketamine Derivatives[3] | 5 - 50 | Not typically reported |
| Phenyl-substituted Amines | >100 | 10 - 100 |
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for Radioligand Binding Assays.
Caption: Workflow for Patch-Clamp Electrophysiology.
Signaling Pathway Diagram
Caption: Mechanism of Monoamine Transporter Inhibition.
References
- 1. Synthesis and monoamine transporter binding properties of 2,3-cyclo analogues of 3beta-(4'-aminophenyl)-2beta-tropanemethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Novel Ketamine Derivatives as NMDAR Antagonists | MDPI [mdpi.com]
Application Notes and Protocols for (1-(4-chlorophenyl)cyclopentyl)methanamine in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-(4-chlorophenyl)cyclopentyl)methanamine is a novel compound belonging to the phenylcyclopentylamine class of molecules. While direct research on this specific compound is limited, its structural features strongly suggest it functions as a monoamine reuptake inhibitor. Phenylcyclopentylamine derivatives are known to exhibit psychoactive properties by modulating the levels of key neurotransmitters in the brain.[1] This document provides a detailed overview of the hypothesized mechanism of action, potential applications in neuroscience research, and comprehensive protocols for the characterization of this compound as a modulator of monoamine transporters. The information presented is based on the established pharmacology of structurally related compounds.
Hypothesized Mechanism of Action: Monoamine Transporter Inhibition
The primary hypothesized mechanism of action for this compound is the inhibition of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, which terminates the signaling process. By blocking these transporters, this compound is expected to increase the synaptic concentration and duration of action of dopamine, norepinephrine, and serotonin, leading to enhanced monoaminergic neurotransmission.[1][2] Such compounds are of significant interest for their potential therapeutic applications in a variety of central nervous system (CNS) disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[3][4]
Signaling Pathway
Caption: Hypothesized mechanism of monoamine reuptake inhibition.
Experimental Applications
The primary application of this compound in neuroscience research is the characterization of its profile as a monoamine reuptake inhibitor. This involves determining its binding affinity and functional potency at DAT, NET, and SERT. These studies are crucial for understanding its potential psychoactive effects and therapeutic utility.
Quantitative Data Summary
The following table presents a hypothetical summary of the binding affinities (Ki) of this compound for human monoamine transporters. This data would be obtained from in vitro radioligand binding assays.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
| This compound | 15 | 25 | 150 |
| Cocaine (Reference) | 250 | 300 | 350 |
| GBR 12909 (Reference) | 10 | 2000 | 3000 |
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assays
This protocol is designed to determine the binding affinity (Ki) of this compound for DAT, NET, and SERT.
Materials:
-
Cell membranes expressing human DAT, NET, or SERT (e.g., from HEK293 cells)
-
Radioligands:
-
DAT: [³H]WIN 35,428
-
NET: [³H]Nisoxetine
-
SERT: [³H]Citalopram
-
-
Non-specific binding inhibitors:
-
DAT: 10 µM GBR 12909
-
NET: 10 µM Desipramine
-
SERT: 10 µM Fluoxetine
-
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
96-well microplates
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Microplate shaker
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well microplate, add the following to each well:
-
50 µL of assay buffer (for total binding) or non-specific binding inhibitor (for non-specific binding).
-
50 µL of the appropriate radioligand at a concentration near its Kd.
-
50 µL of the test compound dilution or vehicle.
-
50 µL of cell membrane preparation.
-
-
Incubate the plates at room temperature for 60-120 minutes with gentle shaking.
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Transfer the filters to scintillation vials, add scintillation fluid, and vortex.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro Synaptosomal Uptake Assays
This protocol measures the functional potency of this compound to inhibit the uptake of neurotransmitters into synaptosomes.
Materials:
-
Rat brain tissue (striatum for dopamine, hippocampus for norepinephrine, and cortex for serotonin)
-
Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
-
Krebs-Ringer-HEPES buffer (KRHB)
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, [³H]serotonin
-
This compound stock solution (in DMSO)
-
Uptake inhibitors for control wells (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT)
-
96-well microplates
-
Liquid scintillation counter
Procedure:
-
Prepare synaptosomes from the respective brain regions by homogenization and differential centrifugation.
-
Resuspend the synaptosomal pellet in KRHB.
-
Pre-incubate the synaptosomes with various concentrations of this compound or vehicle for 10 minutes at 37°C.
-
Initiate the uptake reaction by adding the radiolabeled neurotransmitter at a final concentration near its Km.
-
Incubate for 5-10 minutes at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold KRHB.
-
Measure the radioactivity of the filters by liquid scintillation counting.
-
Determine the IC50 values by non-linear regression analysis of the inhibition curves.
Experimental Workflow
Caption: Workflow for characterizing a novel monoamine reuptake inhibitor.
This compound is a promising candidate for neuroscience research due to its structural similarity to known monoamine reuptake inhibitors. The protocols and information provided in this document offer a comprehensive framework for its initial characterization. Further in vivo studies will be necessary to fully elucidate its pharmacological profile and potential therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. US8877975B2 - Cycloalkylamines as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 4. CA2636324C - Cycloalkylamines as monoamine reuptake inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols: (1-(4-Chlorophenyl)cyclopentyl)methanamine as a Potential Dopamine Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the characterization of novel compounds, such as (1-(4-Chlorophenyl)cyclopentyl)methanamine, as potential dopamine reuptake inhibitors (DRIs). While specific quantitative data for this compound is not currently available in public literature, this document outlines the standard experimental protocols necessary to determine its affinity, potency, and selectivity for the dopamine transporter (DAT). The provided methodologies for in vitro radioligand binding assays and synaptosomal dopamine uptake assays serve as a foundational framework for researchers to generate critical data for drug development and neuroscience research.
Introduction to Dopamine Reuptake Inhibition
The dopamine transporter (DAT) is a crucial membrane protein that regulates dopaminergic neurotransmission by facilitating the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.[1] This process terminates the dopamine signal and maintains synaptic homeostasis. Inhibition of DAT leads to an increase in the extracellular concentration and duration of dopamine in the synapse, thereby enhancing dopaminergic signaling.[2] This mechanism is the basis for the therapeutic effects of several psychostimulants used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy. Furthermore, DAT is a primary target for drugs of abuse, such as cocaine.[1]
This compound is a compound of interest for its structural similarities to other known DRIs. Its pharmacological profile, however, remains to be elucidated. The following protocols provide the necessary steps to characterize its activity at the dopamine transporter.
Data Presentation: Framework for Analysis
Effective characterization of a potential DRI requires the determination of its binding affinity (Ki), inhibitory potency (IC50), and selectivity against other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET). The following tables provide a template for summarizing such quantitative data.
Table 1: Binding Affinity (Ki) of this compound for Monoamine Transporters
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| This compound | TBD | TBD | TBD | TBD | TBD |
| Cocaine (Reference) | Value | Value | Value | Value | Value |
TBD: To be determined through experimentation.
Table 2: Inhibitory Potency (IC50) of this compound in Functional Uptake Assays
| Compound | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) |
| This compound | TBD | TBD | TBD |
| Cocaine (Reference) | Value | Value | Value |
TBD: To be determined through experimentation.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Dopamine Transporter Affinity
This protocol determines the binding affinity (Ki) of the test compound for the dopamine transporter by measuring its ability to displace a known radioligand.
Materials:
-
HEK293 cells stably expressing human dopamine transporter (hDAT)
-
[³H]WIN 35,428 (or other suitable radioligand)
-
Test compound: this compound
-
Reference compound: Cocaine
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, 0.9% NaCl, pH 7.4
-
Scintillation fluid
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hDAT cells to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer (total binding), 50 µL of a high concentration of unlabeled ligand (e.g., 10 µM cocaine) for non-specific binding, or 50 µL of the test compound at various concentrations.
-
Add 50 µL of [³H]WIN 35,428 to all wells at a final concentration near its Kd.
-
Add 100 µL of the cell membrane preparation to each well.
-
Incubate at room temperature for 1-2 hours with gentle shaking.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Protocol 2: Synaptosomal Dopamine Uptake Assay
This protocol measures the functional potency (IC50) of the test compound to inhibit dopamine uptake into presynaptic terminals.
Materials:
-
Rodent brain tissue (e.g., striatum)
-
[³H]Dopamine
-
Test compound: this compound
-
Reference compound: Cocaine or GBR 12909
-
Homogenization Buffer: 0.32 M sucrose in 10 mM HEPES, pH 7.4
-
Uptake Buffer: Krebs-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5 mM D-glucose, pH 7.4)
-
Scintillation fluid
-
Microcentrifuge tubes
-
Glass-Teflon homogenizer
-
Refrigerated centrifuge
-
Scintillation counter
Procedure:
-
Synaptosome Preparation:
-
Dissect and homogenize brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.
-
Resuspend the synaptosomal pellet in uptake buffer.
-
-
Uptake Assay:
-
Aliquot the synaptosomal suspension into microcentrifuge tubes.
-
Add the test compound at various concentrations or vehicle. Pre-incubate for 10 minutes at 37°C.
-
To determine non-specific uptake, add a saturating concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909) to a set of tubes.
-
Initiate the uptake by adding [³H]Dopamine at a final concentration near its Km.
-
Incubate for 5-10 minutes at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters followed by washing with ice-cold uptake buffer, or by adding a large volume of ice-cold buffer and centrifugation.
-
-
Quantification:
-
Lyse the filtered or pelleted synaptosomes.
-
Add scintillation fluid and measure the radioactivity.
-
-
Data Analysis:
-
Calculate specific uptake by subtracting non-specific uptake from total uptake.
-
Plot the percentage of specific uptake against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression.
-
Visualizations
Signaling Pathway
Caption: Mechanism of dopamine reuptake inhibition at the synapse.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for the dopamine transporter radioligand binding assay.
Experimental Workflow: Synaptosomal Uptake Assay
Caption: Workflow for the synaptosomal dopamine uptake assay.
References
Application Notes and Protocols for a Representative Arylcyclohexylamine In Vivo Models
Disclaimer: Extensive literature searches did not yield specific in vivo studies for the compound (1-(4-chlorophenyl)cyclopentyl)methanamine. The following application notes and protocols are presented as a representative guide for a hypothetical arylcyclohexylamine with potential antidepressant and analgesic properties, based on the pharmacology of structurally related compounds such as ketamine.[1][2] These protocols are intended for research and drug development professionals to illustrate the types of in vivo models and experimental designs that could be employed to characterize a novel psychoactive compound.
Introduction
Arylcyclohexylamines are a class of chemical compounds known for their diverse pharmacological effects, often mediated through antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1] Compounds in this class, such as ketamine, have shown promise as rapid-acting antidepressants and analgesics.[2] This document outlines hypothetical in vivo studies to assess the potential antidepressant and analgesic efficacy of a representative arylcyclohexylamine, hereafter referred to as "Compound X," which shares structural similarities with this compound.
Potential Mechanism of Action: NMDA Receptor Antagonism
The primary hypothesized mechanism of action for Compound X is the non-competitive antagonism of the NMDA receptor, a key glutamate receptor in the central nervous system. By blocking the NMDA receptor, Compound X may lead to a surge in glutamate, which in turn activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This downstream signaling is thought to enhance synaptogenesis and reverse stress-induced neuronal damage, contributing to antidepressant effects.
Figure 1: Hypothesized signaling pathway of Compound X via NMDA receptor antagonism.
In Vivo Models for Efficacy Testing
The following rodent models are standard for assessing antidepressant and analgesic properties of novel compounds.
Antidepressant Activity: Forced Swim Test (FST)
The FST is a behavioral despair model used to screen for antidepressant efficacy. A decrease in immobility time is indicative of an antidepressant-like effect.
Analgesic Activity: Tail-Flick Test
The tail-flick test is a classic model for assessing centrally-mediated analgesia. An increase in the latency to withdraw the tail from a thermal stimulus suggests an analgesic effect.
Experimental Protocols
General Animal Husbandry
-
Species: Male C57BL/6 mice (8-10 weeks old)
-
Housing: Group-housed (4-5 per cage) with ad libitum access to food and water. Maintained on a 12-hour light/dark cycle in a temperature-controlled environment (22 ± 2°C).
-
Acclimation: Animals should be acclimated to the facility for at least 7 days prior to experimentation.
Protocol: Forced Swim Test
Figure 2: Experimental workflow for the Forced Swim Test.
-
Pre-Test Session (Day 1): Individually place mice in a glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm for 15 minutes. This session is for habituation.
-
Drug Administration (Day 2): 24 hours after the pre-test, administer Compound X (dissolved in saline with 5% DMSO) or vehicle via intraperitoneal (i.p.) injection.
-
Test Session (Day 2): 30 minutes post-injection, place the mice back into the water-filled cylinders for a 6-minute test session.
-
Data Collection: Record the entire 6-minute session. Score the duration of immobility (defined as the lack of all movement except for that necessary to keep the head above water) during the last 4 minutes of the test.
Protocol: Tail-Flick Test
Figure 3: Experimental workflow for the Tail-Flick Test.
-
Acclimation: Acclimate mice to the testing apparatus and restrainers for 15 minutes daily for 3 days prior to the experiment.
-
Baseline Measurement: On the test day, place each mouse in a restrainer and measure the baseline tail-flick latency by applying a focused beam of radiant heat to the ventral surface of the tail. The latency is the time taken for the mouse to flick its tail. A cut-off time (e.g., 10 seconds) must be set to prevent tissue damage.
-
Drug Administration: Administer Compound X or vehicle (i.p.).
-
Post-Dose Measurement: Measure the tail-flick latency at 30, 60, 90, and 120 minutes post-administration.
-
Data Analysis: Convert the latency data to the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Hypothetical Data Presentation
The following tables represent hypothetical data that could be generated from the described experiments.
Table 1: Effect of Compound X in the Forced Swim Test
| Treatment Group (n=10/group) | Dose (mg/kg, i.p.) | Immobility Time (seconds) (Mean ± SEM) | % Decrease vs. Vehicle |
| Vehicle | - | 155.2 ± 8.3 | - |
| Compound X | 1 | 148.5 ± 7.9 | 4.3% |
| Compound X | 5 | 102.1 ± 6.5 | 34.2% |
| Compound X | 10 | 85.6 ± 5.1 | 44.8% |
| Imipramine (Positive Control) | 20 | 89.3 ± 6.2 | 42.5% |
| p < 0.05, ** p < 0.01 vs. Vehicle group (One-way ANOVA with Dunnett's post-hoc test) |
Table 2: Effect of Compound X in the Tail-Flick Test
| Treatment Group (n=10/group) | Dose (mg/kg, i.p.) | Peak %MPE (Mean ± SEM) | Time to Peak Effect (min) |
| Vehicle | - | 8.5 ± 2.1 | - |
| Compound X | 1 | 15.2 ± 3.5 | 60 |
| Compound X | 5 | 45.8 ± 5.6 | 60 |
| Compound X | 10 | 78.3 ± 6.9 | 30 |
| Morphine (Positive Control) | 10 | 95.1 ± 4.2 | 30 |
| p < 0.05, ** p < 0.01 vs. Vehicle group (Two-way ANOVA with Bonferroni's post-hoc test) |
Conclusion
These protocols and application notes provide a foundational framework for the in vivo evaluation of a novel arylcyclohexylamine, Compound X, as a potential antidepressant and analgesic. The successful execution of these studies would provide critical preclinical data on the compound's efficacy and dose-response relationship, guiding further development. It is imperative to include appropriate positive controls and conduct thorough statistical analysis to ensure the validity of the findings. All animal procedures should be performed in accordance with institutional and national guidelines for animal welfare.
References
Application Notes and Protocols for the Solubilization of (1-(4-chlorophenyl)cyclopentyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental protocol for dissolving (1-(4-chlorophenyl)cyclopentyl)methanamine, a compound of interest in pharmaceutical research. Due to the limited availability of specific solubility data, this document outlines a systematic approach to determine the optimal solvent and conditions for solubilization for both non-aqueous and aqueous applications.
Compound Information and Safety Precautions
This compound is an arylcyclopentylamine derivative. It is a solid at room temperature and, like many amine-containing compounds, may be basic.
Safety: Before handling, consult the Safety Data Sheet (SDS) for this compound.[1][2] As a general precaution for similar compounds, avoid inhalation of dust and contact with skin and eyes.[1][3] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][4] All handling of the solid compound and concentrated solutions should be performed in a well-ventilated fume hood.[1]
Recommended Solvents and Qualitative Solubility
Based on the properties of structurally similar compounds and general principles for dissolving hydrophobic amines, the following solvents are recommended for initial solubility screening.
| Solvent | Classification | Expected Qualitative Solubility | Application Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Common solvent for creating high-concentration stock solutions for in vitro assays.[5] Final concentration in assays should be kept low (typically <0.5%) to avoid cytotoxicity. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, useful for preparing concentrated stock solutions. |
| Ethanol (EtOH) | Polar Protic | Moderate to High | A common solvent in biological research, less toxic than DMSO and DMF at higher concentrations. |
| Methanol (MeOH) | Polar Protic | Moderate to High | Another alcohol solvent that can be effective for dissolving amine-containing compounds. |
| Dichloromethane (DCM) | Nonpolar | Moderate to High | Useful for applications requiring a non-polar organic solvent. |
| Aqueous Acid | Aqueous | High (as salt) | Protonation of the amine group in acidic conditions can significantly increase water solubility. |
Experimental Protocols
Protocol for Dissolving in Organic Solvents
This protocol is suitable for preparing stock solutions for in vitro assays or chemical reactions.
Materials:
-
This compound
-
Anhydrous DMSO, DMF, Ethanol, Methanol, or Dichloromethane
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or glass vials
Procedure:
-
Weighing: Accurately weigh a small amount (e.g., 1-5 mg) of this compound into a pre-weighed microcentrifuge tube or glass vial.
-
Solvent Addition: Add a small, precise volume of the chosen organic solvent (e.g., 100 µL) to the vial to achieve a high target concentration (e.g., 10-50 mM).
-
Mixing: Vigorously vortex the mixture for 1-2 minutes to facilitate dissolution.
-
Sonication (Optional): If the compound does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes. Gentle warming (to 37°C) can also be applied, but monitor for any signs of compound degradation.
-
Observation: Visually inspect the solution against a light source to ensure complete dissolution (a clear solution with no visible particulates).
-
Dilution: If necessary, perform serial dilutions from this stock solution to achieve the desired working concentrations.
Protocol for Dissolving in Aqueous Solutions (via Salt Formation)
This protocol is designed for applications requiring an aqueous solution of the compound, such as certain biological assays or formulation development. The principle is to protonate the basic amine group to form a more water-soluble salt.
Materials:
-
This compound
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Deionized water
-
pH meter or pH paper
-
Magnetic stirrer and stir bar
Procedure:
-
Suspension: Weigh the desired amount of this compound and suspend it in a volume of deionized water.
-
Acidification: While stirring, add 1 M HCl dropwise to the suspension. Monitor the pH continuously.
-
Dissolution: Continue adding acid until the compound fully dissolves. The amine will be protonated to its hydrochloride salt. Record the pH at which complete dissolution occurs.
-
pH Adjustment (Optional): If a specific final pH is required for the experiment, carefully adjust the pH by adding 1 M NaOH dropwise. Be aware that as the pH increases, the compound may precipitate out of solution as the free base.
-
Final Volume: Adjust the final volume with deionized water to achieve the desired final concentration.
Visualizations
Caption: Workflow for dissolving in organic solvents.
Caption: Workflow for aqueous dissolution via salt formation.
References
Application Notes and Protocols: Cell-Based Assays for Studying (1-(4-chlorophenyl)cyclopentyl)methanamine Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(1-(4-chlorophenyl)cyclopentyl)methanamine is a molecule with structural similarities to arylcyclohexylamines, a class of compounds known for their psychoactive properties and interaction with neuronal receptors. Due to the limited specific data available for this particular compound, this document provides a comprehensive suite of cell-based assays to characterize its pharmacological and toxicological profile. The proposed assays are standard methodologies for evaluating novel compounds with potential neurological effects.
Cell Viability and Cytotoxicity Assays
The initial step in characterizing a novel compound is to determine its cytotoxic concentration range. This ensures that subsequent functional assays are performed at non-toxic concentrations.
MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of viable cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form purple formazan crystals.[1] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate a suitable neuronal cell line (e.g., SH-SY5Y or PC-12) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell viability).
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
Principle: This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium. Increased LDH activity in the medium is an indicator of compromised cell membrane integrity and cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, collect the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit. In a new 96-well plate, mix the collected supernatant with the reaction mixture provided in the kit.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).
Data Presentation: Cytotoxicity of this compound (Hypothetical Data)
| Assay | Cell Line | Incubation Time (h) | IC50 (µM) |
| MTT | SH-SY5Y | 24 | > 100 |
| MTT | SH-SY5Y | 48 | 75.2 |
| MTT | SH-SY5Y | 72 | 48.9 |
| LDH | SH-SY5Y | 48 | 82.5 |
Receptor Binding Assays
Based on its structure, this compound may interact with N-methyl-D-aspartate (NMDA) receptors, similar to ketamine. A competitive binding assay can determine its affinity for these receptors.
Principle: This assay measures the ability of the test compound to compete with a radiolabeled ligand for binding to a specific receptor. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., HEK293 cells transfected with NMDA receptor subunits).
-
Binding Reaction: In a 96-well filter plate, incubate the cell membranes with a constant concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) and varying concentrations of this compound.
-
Incubation: Incubate at room temperature for 1 hour to reach binding equilibrium.
-
Filtration and Washing: Rapidly filter the reaction mixture through the filter plate and wash with ice-cold buffer to separate bound from unbound radioligand.
-
Scintillation Counting: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the Ki (inhibitory constant) value, which represents the affinity of the compound for the receptor.
Data Presentation: Receptor Binding Affinity (Hypothetical Data)
| Receptor | Radioligand | Ki (nM) |
| NMDA | [³H]MK-801 | 120 |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | > 10,000 |
| Serotonin Transporter (SERT) | [³H]Citalopram | > 10,000 |
Neurotransmitter Uptake Assays
To investigate the compound's effect on neurotransmitter reuptake, in vitro uptake assays for dopamine, serotonin, and norepinephrine can be performed.
Principle: These assays measure the inhibition of neurotransmitter uptake by their respective transporters in synaptosomes or cells expressing the transporters. A radiolabeled neurotransmitter is used, and its uptake is quantified in the presence and absence of the test compound.
Protocol:
-
Cell/Synaptosome Preparation: Use cell lines stably expressing the dopamine (DAT), serotonin (SERT), or norepinephrine (NET) transporters, or use prepared synaptosomes from rodent brain tissue.
-
Uptake Reaction: Pre-incubate the cells/synaptosomes with varying concentrations of this compound.
-
Neurotransmitter Addition: Add a radiolabeled neurotransmitter (e.g., [³H]dopamine) to initiate the uptake.
-
Incubation: Incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Termination of Uptake: Stop the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification: Lyse the cells/synaptosomes and measure the amount of radioactivity taken up using a scintillation counter.
-
Data Analysis: Calculate the IC50 value for the inhibition of neurotransmitter uptake.
Data Presentation: Neurotransmitter Uptake Inhibition (Hypothetical Data)
| Transporter | IC50 (µM) |
| DAT | 8.5 |
| SERT | 22.1 |
| NET | 15.7 |
Second Messenger Assays
NMDA receptor activation leads to an influx of calcium ions (Ca²⁺), which acts as a second messenger to trigger various downstream signaling cascades.
Calcium Influx Assay
Principle: This assay measures changes in intracellular calcium concentration using a fluorescent calcium indicator dye (e.g., Fluo-4 AM). An increase in fluorescence intensity corresponds to an increase in intracellular calcium.
Protocol:
-
Cell Seeding and Dye Loading: Seed neuronal cells in a black, clear-bottom 96-well plate. After 24 hours, load the cells with a calcium-sensitive fluorescent dye.
-
Compound Pre-incubation: Wash the cells and pre-incubate with varying concentrations of this compound.
-
Receptor Stimulation: Add an NMDA receptor agonist (e.g., glutamate and glycine) to stimulate calcium influx.
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Calculate the EC50 (effective concentration to elicit 50% of the maximal response) or IC50 (if the compound is an antagonist) for the change in intracellular calcium.
Data Presentation: Calcium Influx Modulation (Hypothetical Data)
| Assay Type | Agonist | EC50 / IC50 (µM) |
| Antagonist | Glutamate/Glycine | 2.5 (IC50) |
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow
Caption: Workflow for a fluorescence-based calcium influx assay.
Logical Relationship Diagram
Caption: Tiered approach for compound characterization.
References
Application Notes and Protocols for Radiolabeling and Imaging Studies of (1-(4-chlorophenyl)cyclopentyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the proposed radiolabeling of (1-(4-chlorophenyl)cyclopentyl)methanamine for use in preclinical imaging studies. Due to a lack of specific literature on the biological target of this molecule, these protocols are based on the hypothesis that, due to its structural similarity to arylcyclohexylamines like ketamine and phencyclidine (PCP), it acts as a ligand for the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1][2] Its dysregulation has been implicated in various neurological and psychiatric disorders.[3] Therefore, the development of a novel PET tracer for this target is of significant interest.
This document outlines two potential radiolabeling strategies using Carbon-11 and Fluorine-18, detailed protocols for precursor synthesis, quality control, and in vitro and in vivo characterization.
Precursor Synthesis: this compound
The synthesis of the unlabeled standard and the precursor for radiolabeling, this compound, can be achieved through a two-step process starting from 1-(4-chlorophenyl)cyclopentanecarbonitrile.
1.1. Synthesis of 1-(4-chlorophenyl)cyclopentanecarbonitrile
This intermediate can be synthesized via a nucleophilic substitution reaction between 4-chlorobenzyl cyanide and 1,4-dibromobutane in the presence of a strong base.
1.2. Reduction to this compound
The nitrile group of 1-(4-chlorophenyl)cyclopentanecarbonitrile is reduced to a primary amine using a suitable reducing agent like lithium aluminum hydride (LAH).
Experimental Protocol:
-
Step 1: Synthesis of 1-(4-chlorophenyl)cyclopentanecarbonitrile
-
To a solution of 4-chlorobenzyl cyanide in an anhydrous aprotic solvent (e.g., THF, DMF), add a strong base (e.g., sodium hydride) portion-wise at 0°C under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add 1,4-dibromobutane dropwise and heat the reaction mixture to reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
-
-
Step 2: Synthesis of this compound
-
To a suspension of lithium aluminum hydride (LAH) in anhydrous diethyl ether or THF at 0°C under an inert atmosphere, add a solution of 1-(4-chlorophenyl)cyclopentanecarbonitrile in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Cool the reaction to 0°C and quench sequentially with water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation under reduced pressure.
-
Radiolabeling Protocols
Two primary strategies for radiolabeling this compound for PET imaging are presented: N-methylation with [¹¹C]formaldehyde and N-acylation with an ¹⁸F-labeled synthon.
[¹¹C]Methylation via Reductive Amination
This method involves the reaction of the primary amine precursor with cyclotron-produced [¹¹C]formaldehyde in the presence of a reducing agent to yield [¹¹C]-(1-(4-chlorophenyl)cyclopentyl)methanamine. This approach is versatile and can be performed in aqueous solutions, minimizing the need for protection of sensitive functional groups.
Experimental Protocol:
-
Production of [¹¹C]Formaldehyde:
-
[¹¹C]CO₂ produced from a cyclotron is converted to [¹¹C]CH₄, which is then reacted with oxygen to produce [¹¹C]CO.
-
The [¹¹C]CO is then reduced to [¹¹C]CH₃OH, which is subsequently oxidized to [¹¹C]HCHO.
-
Alternatively, [¹¹C]CH₃I can be converted to [¹¹C]formaldehyde.
-
-
Radiolabeling Reaction:
-
Trap the gaseous [¹¹C]formaldehyde in a reaction vial containing a solution of this compound (1-2 mg) in a suitable solvent (e.g., DMF, acetonitrile, or a mixture with aqueous buffer).
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).
-
Heat the reaction mixture at 80-100°C for 5-10 minutes.
-
-
Purification:
-
Purify the reaction mixture using reverse-phase high-performance liquid chromatography (HPLC) to separate the radiolabeled product from unreacted precursor and other impurities.
-
Formulate the collected product fraction in a physiologically acceptable solution (e.g., saline with a small percentage of ethanol).
-
[¹⁸F]Fluorobenzoylation
This two-step approach involves the initial synthesis of an ¹⁸F-labeled acylation agent, such as N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), followed by its conjugation to the primary amine of this compound.
Experimental Protocol:
-
Synthesis of N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB):
-
Produce no-carrier-added [¹⁸F]fluoride from a cyclotron.
-
Perform a nucleophilic substitution reaction on a suitable precursor, such as 4-trimethylammonium triflate-N-succinimidyl benzoate, with [¹⁸F]fluoride in the presence of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., potassium carbonate).
-
Purify the resulting [¹⁸F]SFB using solid-phase extraction (SPE).
-
-
Radiolabeling Reaction:
-
To a solution of this compound (1-2 mg) in a suitable solvent (e.g., DMF, DMSO), add the purified [¹⁸F]SFB.
-
Add a non-nucleophilic base (e.g., triethylamine) to facilitate the acylation.
-
Heat the reaction mixture at 80-120°C for 10-15 minutes.
-
-
Purification:
-
Purify the final product, N-((1-(4-chlorophenyl)cyclopentyl)methyl)-4-[¹⁸F]fluorobenzamide, using reverse-phase HPLC.
-
Formulate the product in a suitable vehicle for injection.
-
Quality Control
Rigorous quality control is essential to ensure the safety and efficacy of the radiotracer for in vivo studies.
| Parameter | Method | Acceptance Criteria |
| Identity | Co-elution with an authentic, non-radioactive standard on analytical HPLC. | Retention time of the radioactive peak matches that of the standard. |
| Radiochemical Purity | Analytical HPLC with radioactivity and UV detectors. | > 95% |
| Radionuclidic Purity | Gamma-ray spectroscopy. | > 99.5% (characteristic 511 keV peak for positron emitters). |
| Specific Activity | Calculated from the radioactivity of the product and the mass of the unlabeled compound determined by UV-HPLC. | > 1 Ci/µmol at the time of injection. |
| Residual Solvents | Gas Chromatography (GC). | Within pharmacopeial limits (e.g., < 410 ppm for ethanol, < 880 ppm for acetonitrile). |
| pH | pH meter or pH paper. | 4.5 - 7.5 |
| Sterility | Standard microbiological testing. | Sterile. |
| Endotoxins | Limulus Amebocyte Lysate (LAL) test. | < 175 EU/V, where V is the maximum recommended dose in mL. |
Hypothetical Biological Target and Signaling Pathway: NMDA Receptor
Based on its structural similarity to known NMDA receptor antagonists, we hypothesize that this compound binds to the phencyclidine (PCP) site within the ion channel of the NMDA receptor.
The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate and a co-agonist (glycine or D-serine), allows the influx of Ca²⁺ into the neuron.[1] This calcium influx triggers a cascade of downstream signaling pathways crucial for synaptic plasticity.[2]
Caption: Hypothetical NMDA Receptor Signaling Pathway.
In Vitro Characterization
5.1. Receptor Binding Assays
To determine the affinity and selectivity of this compound for the NMDA receptor, competitive radioligand binding assays should be performed.
Experimental Protocol:
-
Membrane Preparation:
-
Homogenize rat brain tissue (e.g., cortex or hippocampus) in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
-
Saturation Binding Assay (using a known radioligand like [³H]MK-801):
-
Incubate brain membranes with increasing concentrations of [³H]MK-801 to determine the K_d (dissociation constant) and B_max (receptor density).
-
-
Competitive Binding Assay:
-
Incubate brain membranes with a fixed concentration of [³H]MK-801 and increasing concentrations of unlabeled this compound.
-
Separate bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC₅₀ (inhibitory concentration 50%) and Ki (inhibition constant) values.
-
5.2. In Vitro Autoradiography
This technique visualizes the distribution of binding sites in brain tissue sections.
Experimental Protocol:
-
Prepare thin cryosections of rat or primate brain.
-
Incubate the sections with the radiolabeled tracer (e.g., [¹¹C]-(1-(4-chlorophenyl)cyclopentyl)methanamine).
-
To determine non-specific binding, incubate adjacent sections in the presence of a high concentration of an unlabeled NMDA receptor antagonist (e.g., MK-801 or ketamine).
-
Wash the sections, dry them, and expose them to a phosphor imaging plate or autoradiographic film.
-
Analyze the resulting images to determine the regional distribution of the radiotracer binding.
In Vivo Imaging Studies
Preclinical PET imaging in small animals (e.g., rodents and non-human primates) is crucial to evaluate the pharmacokinetic profile and target engagement of the radiotracer in a living system.
Experimental Protocol:
-
Animal Preparation:
-
Fast the animals for 4-6 hours before the scan.
-
Anesthetize the animal and maintain anesthesia throughout the imaging session.
-
Place a catheter in a tail vein for radiotracer injection.
-
-
PET Scan Acquisition:
-
Position the animal in the PET scanner.
-
Acquire a transmission scan for attenuation correction.
-
Inject a bolus of the radiolabeled tracer intravenously.
-
Acquire dynamic emission data for 60-90 minutes.
-
-
Blocking Studies:
-
To confirm target-specific binding, perform a separate scan on a different day where the animal is pre-treated with a known NMDA receptor antagonist (e.g., ketamine or unlabeled this compound) before the radiotracer injection. A significant reduction in brain uptake would indicate specific binding.
-
-
Image Analysis:
-
Reconstruct the dynamic PET images.
-
Draw regions of interest (ROIs) on different brain areas (e.g., cortex, hippocampus, cerebellum).
-
Generate time-activity curves (TACs) for each ROI.
-
Use pharmacokinetic modeling to quantify receptor binding (e.g., distribution volume, binding potential).
-
Workflow Diagrams
Caption: General Radiolabeling Workflow.
Caption: In Vivo PET Imaging Workflow.
Summary of Quantitative Data
The following tables summarize the expected quantitative data from the quality control and in vivo imaging experiments.
Table 1: Quality Control Parameters
| Parameter | Target Value |
| Radiochemical Purity | > 95% |
| Specific Activity | > 37 GBq/µmol (> 1 Ci/µmol) |
| Molar Activity | > 37 GBq/µmol |
| pH | 4.5 - 7.5 |
Table 2: Hypothetical In Vivo PET Imaging Data (Rodent Brain)
| Brain Region | Uptake (%ID/g at 30 min) | Distribution Volume (VT) | Binding Potential (BP_ND) |
| Cortex | 1.5 - 2.5 | 5 - 8 | 1.0 - 2.0 |
| Hippocampus | 2.0 - 3.0 | 6 - 10 | 1.5 - 2.5 |
| Striatum | 1.0 - 2.0 | 4 - 7 | 0.8 - 1.8 |
| Cerebellum (Reference) | 0.5 - 1.0 | 2 - 4 | 0 |
Disclaimer: The biological target and all associated protocols for in vitro and in vivo studies are hypothetical and based on the structural similarity of this compound to known NMDA receptor ligands. Experimental validation is required to confirm these assumptions.
References
Application Notes and Protocols for High-Throughput Screening of (1-(4-chlorophenyl)cyclopentyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Application Note: High-Throughput Screening of (1-(4-chlorophenyl)cyclopentyl)methanamine for Monoamine Oxidase Inhibition
This compound is a novel compound with structural similarities to molecules known to interact with the monoaminergic system. This document outlines a detailed protocol for the high-throughput screening (HTS) of this compound to assess its potential inhibitory activity against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), key enzymes in the metabolism of monoamine neurotransmitters.[1][2] Dysregulation of MAO activity has been implicated in a variety of neurological and psychiatric disorders, including depression and Parkinson's disease, making MAO inhibitors a significant class of therapeutic agents.[3]
The proposed HTS assay is a robust and sensitive fluorescence-based method suitable for the rapid screening of large compound libraries.[4][5] The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[3][6] The generated H₂O₂ reacts with a probe in the presence of horseradish peroxidase to produce a highly fluorescent product, which can be quantified to determine the rate of the enzymatic reaction. A reduction in fluorescence in the presence of the test compound indicates potential inhibition of MAO activity.
This application note provides a comprehensive guide for researchers to evaluate the potential of this compound as a MAO inhibitor, including detailed experimental protocols, data analysis guidelines, and representative data for comparison.
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound against MAO-A and MAO-B, in comparison with known standard inhibitors. This data is for illustrative purposes to guide the interpretation of screening results.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |
| This compound (Hypothetical) | 50 | 1500 | 0.033 |
| Clorgyline | 2.99 | - | Highly Selective for MAO-A |
| Selegiline (Deprenyl) | - | 7.04 | Highly Selective for MAO-B |
| Pargyline | - | 404 | Selective for MAO-B |
| Harmaline | 2.3 | 59000 | 0.00004 |
| Lazabemide | 125000 | 18 | 6944 |
| Iproniazid | 37000 | 42500 | 0.87 |
Data for known inhibitors are sourced from published literature.[4][5][7][8][9] The selectivity index is calculated as the ratio of the IC50 for MAO-A to the IC50 for MAO-B. A lower value indicates higher selectivity for MAO-A, while a higher value indicates higher selectivity for MAO-B.
Experimental Protocols
High-Throughput Screening Protocol for MAO-A and MAO-B Inhibition
This protocol is designed for a 384-well plate format, suitable for automated HTS systems.[5]
1. Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine)[3]
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
This compound (test compound)
-
Known MAO inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) as positive controls
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
DMSO for compound dilution
-
384-well black, flat-bottom plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with fluorescence detection capabilities (Excitation ~530-560 nm, Emission ~590 nm)
2. Experimental Workflow:
A visual representation of the experimental workflow is provided below.
References
- 1. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychscenehub.com [psychscenehub.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Xanthoangelol and 4-Hydroxyderricin Are the Major Active Principles of the Inhibitory Activities against Monoamine Oxidases on Angelica keiskei K - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of (1-(4-chlorophenyl)cyclopentyl)methanamine Derivatives with Improved Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-(4-chlorophenyl)cyclopentyl)methanamine is a scaffold of significant interest in medicinal chemistry, belonging to the broader class of arylcyclohexylamines, which are known to interact with various central nervous system targets. Derivatives of this class have shown a range of pharmacological activities, including effects on monoamine transporters such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters play a crucial role in regulating neurotransmitter levels in the synapse, and their modulation is a key strategy in the treatment of numerous neurological and psychiatric disorders.
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel derivatives of this compound. The primary objective is to explore the structure-activity relationships (SAR) of this scaffold to guide the development of new analogs with improved potency and selectivity for monoamine transporters.
Structure-Activity Relationship (SAR) Guided Derivative Design
Based on established SAR for related arylcyclohexylamine and monoamine transporter inhibitor classes, several modifications to the parent compound, this compound (designated as Lead Compound 1 ), are proposed to enhance potency. The key areas for modification are the amine, the cyclopentyl ring, and the aryl ring.
Proposed Modifications:
-
N-Alkylation and N-Acylation: Modification of the primary amine is a common strategy to alter potency and selectivity. Small alkyl groups (e.g., methyl, ethyl) on the nitrogen can influence interactions with the transporter binding pocket. Acylation can introduce hydrogen bond acceptors and modulate the basicity of the amine.
-
Aryl Ring Substitution: The 4-chloro substituent on the phenyl ring is a key feature. Exploring other halogen substitutions (e.g., fluorine, bromine) or introducing small electron-donating or withdrawing groups at other positions (e.g., 2- or 3-position) can fine-tune electronic properties and steric interactions.
-
Cyclopentyl Ring Modification: While synthetically more challenging, modifications to the cyclopentyl ring, such as the introduction of hydroxyl or methyl groups, could probe additional interactions within the binding site.
The following diagram illustrates the proposed design strategy for generating novel derivatives.
Caption: SAR-guided design of novel derivatives.
Data Presentation: Potency of Proposed Derivatives
The following table summarizes the hypothetical binding affinities (Ki) of proposed derivatives of this compound at human monoamine transporters. These values are projected based on SAR principles observed in related compound series and serve as a guide for prioritizing synthetic efforts.
| Compound ID | R1 (Amine Substitution) | R2 (Aryl Substitution) | R3 (Cyclopentyl Substitution) | Predicted DAT Ki (nM) | Predicted SERT Ki (nM) | Predicted NET Ki (nM) |
| 1 | -H | 4-Cl | -H | 150 | 800 | 450 |
| 2a | -CH₃ | 4-Cl | -H | 80 | 650 | 300 |
| 2b | -C₂H₅ | 4-Cl | -H | 120 | 700 | 350 |
| 3a | -H | 2,4-diCl | -H | 95 | 550 | 250 |
| 3b | -H | 4-F | -H | 180 | 900 | 500 |
| 4a | -COCH₃ | 4-Cl | -H | >1000 | >1000 | >1000 |
| 5a | -CH₃ | 2,4-diCl | -H | 50 | 400 | 180 |
Experimental Protocols
Protocol 1: Synthesis of N-Methyl-(1-(4-chlorophenyl)cyclopentyl)methanamine (Derivative 2a) via Reductive Amination
This protocol describes the synthesis of an N-alkylated derivative from the corresponding aldehyde precursor.
Workflow Diagram:
Application Notes and Protocols for the Formulation of (1-(4-chlorophenyl)cyclopentyl)methanamine for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for the formulation of (1-(4-chlorophenyl)cyclopentyl)methanamine for use in preclinical animal studies. The provided methodologies are based on established practices for formulating amine-containing compounds with potential limited aqueous solubility, ensuring reproducible and effective in vivo administration. The protocols cover vehicle selection, preparation of solutions and suspensions, and guidelines for common administration routes in rodent models.
Physicochemical Properties
A summary of the available physicochemical data for this compound and related compounds is presented in Table 1. Researchers should independently verify the properties of their specific batch of the compound.
Table 1: Physicochemical Data of this compound and Related Compounds
| Property | Value | Compound | Source |
| Molecular Formula | C12H16ClN | This compound | [1] |
| Molecular Weight | 209.715 g/mol | This compound | [1] |
| Boiling Point | 116-120 °C (at 0.5 Torr) | (4-chlorophenyl)(cyclopentyl)methanamine | [2] |
| Physical Form | Liquid (Predicted) | (1-(4-Chlorophenyl)cyclopropyl)methanamine | [3] |
Formulation Protocols
Given the amine functional group and the predicted physicochemical properties, this compound may exhibit limited solubility in aqueous vehicles. The following protocols provide methods for preparing both a solution using a co-solvent system and a suspension.
Protocol 1: Co-Solvent Solution for Parenteral or Oral Administration
This protocol is suitable for achieving a clear solution, which is often preferred for intravenous, intraperitoneal, and oral administration to ensure dose uniformity.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween® 80
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile vials
-
Vortex mixer
-
Pipettes and sterile syringe filters (if sterile filtration is required)
Procedure:
-
Determine Dosing Parameters: Calculate the required final concentration (in mg/mL) of the dosing solution based on the desired dose (mg/kg), the average animal weight (kg), and the intended dosing volume.[4] Recommended dosing volumes for common routes are provided in Table 2.
-
Prepare the Vehicle: A common co-solvent vehicle is a mixture of DMSO, PEG300, Tween® 80, and saline/PBS. A typical ratio is 10:40:5:45 (v/v/v/v) of DMSO:PEG300:Tween® 80:Saline. The proportions can be adjusted based on solubility trials.
-
Dissolution of the Compound:
-
Final Dilution: Slowly add the sterile saline or PBS to the mixture while vortexing to reach the final desired volume.[4] The resulting solution should be clear.
-
Sterilization (Optional): For parenteral routes, the final solution can be sterile-filtered using a 0.22 µm syringe filter.
Table 2: Recommended Dosing Volumes for Rodents [4][5]
| Administration Route | Mouse | Rat |
| Oral (gavage) | 5-10 mL/kg | 5-10 mL/kg |
| Intraperitoneal (IP) | ≤ 10 mL/kg | ≤ 10 mL/kg |
| Intravenous (IV) | 5 mL/kg | 5 mL/kg |
Protocol 2: Aqueous Suspension for Oral Administration
If the compound is not sufficiently soluble in the co-solvent system or if an organic solvent-free formulation is desired for oral administration, a suspension can be prepared.
Materials:
-
This compound
-
0.5% (w/v) Sodium Carboxymethylcellulose (CMC-Na) in sterile water
-
Mortar and pestle or homogenizer
-
Sterile vials
-
Magnetic stirrer
Procedure:
-
Prepare the Vehicle: Prepare a 0.5% (w/v) solution of CMC-Na in sterile water.[6] Stir until fully dissolved.
-
Particle Size Reduction: Weigh the required amount of this compound. If it is a solid, triturate it to a fine powder using a mortar and pestle.
-
Wetting the Compound: Add a small amount of the 0.5% CMC-Na vehicle to the compound to form a paste. This helps in achieving a uniform dispersion.
-
Preparation of Suspension: Gradually add the remaining volume of the 0.5% CMC-Na vehicle to the paste while continuously stirring or homogenizing until a uniform suspension is achieved.
-
Storage and Use: Store the suspension at 2-8°C. Shake well before each use to ensure uniform distribution of the compound.
Experimental Workflows
The following diagram illustrates the general workflow for the preparation of a dosing solution for animal studies.
Caption: Workflow for Dosing Solution Preparation and Administration.
Hypothetical Signaling Pathway
The precise mechanism of action for this compound is not yet established in the public domain. However, based on its structural similarity to other pharmacologically active compounds, a hypothetical signaling pathway can be proposed for research purposes. For instance, related amine-containing compounds have been shown to interact with various receptors and transporters in the central nervous system. The following diagram illustrates a hypothetical pathway where the compound acts as an antagonist at a G-protein coupled receptor (GPCR). This is a speculative pathway and requires experimental validation.
Caption: Hypothetical GPCR Antagonism Signaling Pathway.
Conclusion
The protocols and information provided herein offer a comprehensive guide for the formulation of this compound for preclinical animal research. Adherence to these guidelines will support the generation of reliable and reproducible in vivo data. It is imperative for researchers to perform small-scale solubility and stability tests to determine the most appropriate formulation for their specific experimental needs.
References
- 1. This compound – Ascendex Scientific, LLC [ascendexllc.com]
- 2. (4-chlorophenyl)(cyclopentyl)methanamine CAS#: 1855-37-4 [m.chemicalbook.com]
- 3. (1-(4-Chlorophenyl)cyclopropyl)methanamine | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ecronicon.net [ecronicon.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1-(4-chlorophenyl)cyclopentyl)methanamine
This guide provides troubleshooting advice and detailed protocols for researchers engaged in the synthesis of (1-(4-tchlorophenyl)cyclopentyl)methanamine. The information is structured to address common challenges and improve reaction yields.
Overall Synthesis Workflow
The most common and reliable pathway to synthesize (1-(4-chlorophenyl)cyclopentyl)methanamine involves a three-step process. This process begins with a Grignard reaction to create the core structure, followed by a nitrile formation via a Ritter-type reaction, and concludes with the reduction of the nitrile to the desired primary amine.
Caption: Three-step synthesis pathway for this compound.
Frequently Asked Questions & Troubleshooting
Step 1: Grignard Reaction Troubleshooting
Q1: My Grignard reaction is failing to initiate or giving very low yields. What are the common causes?
A1: Grignard reactions are notoriously sensitive to reaction conditions. The primary causes for failure or low yield are the presence of water, impurities on the magnesium surface, and improper solvent choice.
-
Moisture: The Grignard reagent is a strong base and will be quenched by any protic source, especially water.[1][2] All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum), and anhydrous solvents are essential.
-
Magnesium Activation: Magnesium metal is often coated with a passivating layer of magnesium oxide. This layer must be disrupted to initiate the reaction.[1] Methods include crushing the magnesium turnings, adding a small crystal of iodine, or using a sonicator.
-
Solvent: While diethyl ether can be used, tetrahydrofuran (THF) is often required for the formation of Grignard reagents from aryl chlorides.[3]
Troubleshooting Flowchart: Grignard Reaction Failure
Caption: Decision tree for troubleshooting low Grignard reaction yields.
Q2: I'm observing a significant amount of a biphenyl byproduct. How can this be minimized?
A2: The formation of biphenyl-type impurities (in this case, 4,4'-dichlorobiphenyl) is a common side reaction. It occurs from the coupling of the Grignard reagent with unreacted aryl halide. This side reaction is favored by higher temperatures and high concentrations of the aryl halide.[2]
Strategies to Minimize Biphenyl Formation:
-
Slow Addition: Add the 4-chlorobromobenzene solution slowly to the magnesium suspension. This keeps the instantaneous concentration of the halide low.
-
Temperature Control: Maintain a gentle reflux. Avoid excessive heating, which accelerates the coupling side reaction.
-
Molar Ratio: Use a slight excess of magnesium (e.g., 1.1 to 1.2 equivalents) to ensure the aryl halide is consumed quickly to form the Grignard reagent.
Step 2: Ritter Reaction Troubleshooting
Q3: The conversion of the alcohol to the nitrile is incomplete. How can I improve the yield of the Ritter reaction?
A3: The Ritter reaction involves the formation of a stable carbocation from the alcohol, which is then trapped by the nitrile.[4][5] Yields can be affected by acid strength, temperature, and reaction time.
-
Acid Catalyst: A strong acid is required. Concentrated sulfuric acid is commonly used. Ensure the acid is of high purity and concentration.
-
Temperature: The initial addition of the alcohol to the acid/cyanide mixture is often exothermic and should be controlled with an ice bath.[6] After the initial addition, allowing the reaction to stir at room temperature or with gentle warming can drive it to completion.
-
Reaction Time: The reaction may require several hours to overnight stirring to ensure complete conversion.[6] Monitor the reaction by TLC to determine the point of completion.
Step 3: Nitrile Reduction Troubleshooting
Q4: My nitrile reduction is producing side products or is incomplete. Which reducing agent is best?
A4: The choice of reducing agent is critical for a clean and high-yield conversion of the nitrile to the primary amine. Strong hydride reagents are typically required.
| Reducing Agent | Solvent | Typical Conditions | Pros | Cons |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Diethyl Ether | Reflux, 1-4 hours | Highly effective, high yields | Highly reactive, pyrophoric, requires strict anhydrous conditions and careful quenching. |
| Borane (BH₃•THF) | THF | Room temp to reflux, 2-6 hours | Milder than LiAlH₄, good yields | Can be less effective for sterically hindered nitriles. |
| Catalytic Hydrogenation (H₂) | Methanol or Ethanol | High pressure (50-100 psi), Room temp to 50°C | Scalable, clean workup | Requires specialized high-pressure equipment; catalyst (e.g., Raney Nickel, Rh/Al₂O₃) can be pyrophoric. |
Recommendation: For laboratory scale, Lithium Aluminum Hydride (LiAlH₄) is generally the most reliable and effective method for this transformation, provided appropriate safety precautions are taken.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(4-chlorophenyl)cyclopentanol (Step 1)
-
Preparation: Assemble a three-neck round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer. Dry all glassware in an oven at 120°C for at least 4 hours and assemble while hot under a stream of dry nitrogen or argon.
-
Reaction Setup: To the flask, add magnesium turnings (1.2 eq). Add a small crystal of iodine. Place anhydrous THF (volume sufficient to cover Mg) in the flask.
-
Grignard Formation: In the dropping funnel, add a solution of 4-chlorobromobenzene (1.0 eq) in anhydrous THF. Add a small portion of this solution to the magnesium. The reaction should initiate, indicated by bubbling and a color change. If it does not start, gently warm the flask. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After addition is complete, reflux the mixture for 1 hour.
-
Addition of Ketone: Cool the Grignard solution to 0°C using an ice bath. Add a solution of cyclopentanone (1.0 eq) in anhydrous THF dropwise via the dropping funnel.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol.
Protocol 2: Synthesis of 1-(4-chlorophenyl)cyclopentanecarbonitrile (Step 2)
Caution: This reaction uses sodium cyanide and strong acid, which produces highly toxic HCN gas. This procedure must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment.
-
Preparation: To a flask equipped with a stirrer and cooled in an ice bath, add glacial acetic acid.[6]
-
Cyanide Addition: Slowly add sodium cyanide (NaCN, 1.1 eq) in small portions, maintaining the temperature around 20°C.[6]
-
Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, 2.5 eq), keeping the temperature below 25°C.
-
Alcohol Addition: Add the crude 1-(4-chlorophenyl)cyclopentanol (1.0 eq) from Step 1 dropwise. The temperature may rise to 35-45°C.[6]
-
Reaction: Stir the mixture for 2-4 hours at room temperature, then allow it to stand overnight.
-
Workup: Pour the reaction mixture carefully onto crushed ice. The product may precipitate as a solid or an oil. Extract the mixture with diethyl ether or dichloromethane. Wash the organic layer with water, then with a saturated sodium bicarbonate (NaHCO₃) solution until neutral. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude nitrile. Further purification can be achieved by column chromatography or recrystallization.
Protocol 3: Synthesis of this compound (Step 3)
Caution: LiAlH₄ is a highly reactive, water-sensitive reagent. Handle under an inert atmosphere.
-
Preparation: In a dry, inert-atmosphere flask, suspend lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous THF.
-
Nitrile Addition: Cool the LiAlH₄ suspension to 0°C. Add a solution of the 1-(4-chlorophenyl)cyclopentanecarbonitrile (1.0 eq) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor by TLC until the starting material is consumed.
-
Workup (Fieser method): Cool the reaction to 0°C. Sequentially and very slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. A granular precipitate should form. Stir vigorously for 30 minutes.
-
Isolation: Filter the solid salts and wash them thoroughly with THF or diethyl ether. Combine the filtrate and washes, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the crude amine. The product can be further purified by distillation or by forming a hydrochloride salt.
References
- 1. adichemistry.com [adichemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sciencemadness Discussion Board - Grignard Reagent 4-chlorophenylmagnesium bromide - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Ritter reaction - Wikipedia [en.wikipedia.org]
- 5. Ritter Reaction [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of (1-(4-chlorophenyl)cyclopentyl)methanamine
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields during the synthesis of (1-(4-chlorophenyl)cyclopentyl)methanamine. The following question-and-answer format addresses common issues and offers potential solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Low Yield in the Synthesis of 1-(4-chlorophenyl)cyclopentanecarbonitrile (Nitrile Precursor)
Question: We are observing a low yield in the Grignard reaction between cyclopentylmagnesium halide and 4-chlorobenzonitrile. What are the potential causes and how can we optimize this step?
Answer: The Grignar-d reaction is highly sensitive to reaction conditions. Low yields in the synthesis of 1-(4-chlorophenyl)cyclopentanecarbonitrile can often be attributed to issues with the Grignard reagent formation and its reaction with the nitrile.
Troubleshooting Workflow for Low Yield in Grignard Reaction
Caption: Troubleshooting workflow for low yield in the Grignard reaction step.
Troubleshooting & Optimization
| Potential Issue | Recommended Solution |
| Inactive Magnesium Surface | The surface of magnesium turnings can be passivated by a layer of magnesium oxide. Activate the magnesium prior to the reaction by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also help initiate the reaction. |
| Presence of Moisture | Grignard reagents are extremely sensitive to water. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and that all solvents are anhydrous. The reaction should be conducted under a dry, inert atmosphere (nitrogen or argon). |
| Side Reactions | The primary side reaction is often the formation of biphenyl from the coupling of the Grignard reagent with unreacted aryl halide. Slow, dropwise addition of the 4-chlorobenzonitrile solution to the Grignard reagent at a controlled temperature (e.g., 0 °C) can minimize this. |
| Incomplete Reaction | Ensure a sufficient excess of the Grignard reagent is used. After the addition of 4-chlorobenzonitrile, allow the reaction to stir for an adequate amount of time, potentially with gentle warming to room temperature, to ensure complete conversion. |
Low Yield in the Reduction of 1-(4-chlorophenyl)cyclopentanecarbonitrile to this compound
Question: The reduction of the nitrile to the primary amine using Lithium Aluminum Hydride (LiAlH₄) is resulting in a low yield of the desired product. What are the common pitfalls and how can this be improved?
Answer: The reduction of nitriles with LiAlH₄ is a powerful transformation, but incomplete reaction, side product formation, and difficult work-up can lead to lower yields.
Troubleshooting Workflow for Low Yield in Nitrile Reduction
Caption: Troubleshooting workflow for low yield in the nitrile reduction step.
Troubleshooting & Optimization
| Potential Issue | Recommended Solution |
| Decomposition of LiAlH₄ | LiAlH₄ reacts violently with water. Ensure the nitrile precursor is dry and the reaction is performed in an anhydrous solvent under an inert atmosphere. Use a fresh, unopened container of LiAlH₄ if possible. |
| Incomplete Reduction | The reduction of a nitrile to a primary amine is a two-step process requiring two equivalents of hydride.[1][2] It is common to use a molar excess of LiAlH₄ (e.g., 2.5 equivalents) to ensure the reaction goes to completion.[3] |
| Difficult Work-up and Product Isolation | The quenching of the reaction can be hazardous and lead to the formation of gelatinous aluminum salts that are difficult to filter. A Fieser work-up can be employed: after cooling the reaction to 0°C, slowly and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams. This procedure typically results in a granular precipitate that is easier to remove by filtration.[3] |
| Formation of Side Products | In some cases, over-reduction or side reactions can occur. Careful control of the reaction temperature and stoichiometry of the reducing agent is crucial. |
Experimental Protocols
Protocol 1: Synthesis of 1-(4-chlorophenyl)cyclopentanecarbonitrile
This protocol is a generalized procedure based on related Grignard reactions with nitriles.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Cyclopentyl bromide (or chloride)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
4-chlorobenzonitrile
-
Dilute hydrochloric acid (for work-up)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Add a small portion of anhydrous diethyl ether or THF.
-
In the dropping funnel, prepare a solution of cyclopentyl halide in the anhydrous solvent.
-
Add a small amount of the halide solution to the magnesium suspension to initiate the reaction (disappearance of iodine color and gentle bubbling).
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with 4-chlorobenzonitrile:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 4-chlorobenzonitrile in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture again to 0 °C and quench by the slow, dropwise addition of saturated ammonium chloride solution or dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether or THF.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Protocol 2: Reduction of 1-(4-chlorophenyl)cyclopentanecarbonitrile
This protocol is adapted from the synthesis of a structurally similar compound.[3]
Materials:
-
1-(4-chlorophenyl)cyclopentanecarbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
1 M Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate
Procedure:
-
Reduction:
-
In a flame-dried, round-bottom flask under a nitrogen atmosphere, prepare a stirred solution of 1-(4-chlorophenyl)cyclopentanecarbonitrile in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add LiAlH₄ (2.5 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Quench the reaction by the slow, dropwise addition of water (in a volume equal to the mass of LiAlH₄ used in grams).
-
Add 1 M sodium hydroxide solution (in a volume equal to the mass of LiAlH₄ used in grams).
-
Add water again (in a volume three times the mass of LiAlH₄ used in grams).
-
Stir the resulting heterogeneous mixture at room temperature for 15 minutes.
-
Dry the mixture over anhydrous sodium sulfate, filter the solids, and rinse the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel.
-
Data Presentation
Table 1: Influence of Reaction Parameters on Grignard Reaction Yield (Illustrative)
| Parameter | Condition A | Condition B | Yield of Nitrile Precursor |
| Solvent | Diethyl Ether | Tetrahydrofuran (THF) | THF generally gives better yields due to its higher solvating power for the Grignard reagent. |
| Temperature of Nitrile Addition | Room Temperature | 0 °C | Addition at 0 °C typically reduces the formation of side products, leading to a higher yield of the desired product. |
| Magnesium Activation | None | Iodine Crystal | Activation of magnesium is crucial for initiating the reaction and achieving a good yield. |
Table 2: Comparison of Reducing Agents for Nitrile to Amine Conversion (Illustrative)
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| LiAlH₄ | Anhydrous THF or Ether, 0 °C to RT | High reactivity, generally good yields. | Highly reactive with protic solvents, potentially hazardous work-up. |
| Catalytic Hydrogenation (e.g., H₂/Raney Nickel) | Methanol/Ammonia, elevated pressure and temperature | Milder conditions, easier work-up. | May require specialized high-pressure equipment, potential for catalyst poisoning. |
References
Technical Support Center: Optimizing Reaction Conditions for (1-(4-chlorophenyl)cyclopentyl)methanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (1-(4-chlorophenyl)cyclopentyl)methanamine. The information is presented in a user-friendly question-and-answer format to directly address potential challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are two primary and reliable synthetic pathways for the synthesis of this compound:
-
Route A: Reduction of a Nitrile Intermediate: This pathway involves the synthesis of (1-(4-chlorophenyl)cyclopentyl)carbonitrile, which is subsequently reduced to the target primary amine.
-
Route B: Reductive Amination of a Ketone Intermediate: This route begins with the preparation of (4-chlorophenyl)cyclopentyl ketone, which then undergoes reductive amination to yield the final product.
Q2: How do I choose between the nitrile reduction and reductive amination routes?
A2: The choice of synthetic route depends on several factors, including the availability of starting materials, scalability, and safety considerations.
-
The nitrile reduction route is often straightforward for producing primary amines. However, it requires the use of potent reducing agents like lithium aluminum hydride (LAH), which can be hazardous on a large scale.
-
The reductive amination route offers more versatility in introducing different amine functionalities (primary, secondary, or tertiary) and often employs milder reducing agents. However, the synthesis of the ketone precursor might involve multi-step reactions.
Q3: What are the critical safety precautions when working with reagents like lithium aluminum hydride (LAH)?
A3: Lithium aluminum hydride is a highly reactive and pyrophoric reagent that reacts violently with water and protic solvents. Always handle LAH under an inert atmosphere (e.g., nitrogen or argon) in a fume hood. Use anhydrous solvents and glassware. Quenching of the reaction should be performed carefully at low temperatures by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water.
Troubleshooting Guides
Route A: Reduction of (1-(4-chlorophenyl)cyclopentyl)carbonitrile
Problem 1: Low or no yield of the desired amine.
| Potential Cause | Recommended Action | Details |
| Inactive Reducing Agent | Use a fresh, unopened container of lithium aluminum hydride (LAH) or titrate the LAH solution to determine its exact molarity. | LAH is highly sensitive to moisture and can degrade over time, leading to reduced activity. |
| Incomplete Reaction | Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). | The reduction of sterically hindered nitriles may require more forcing conditions. |
| Improper Quenching | Follow a well-established quenching procedure at 0 °C to avoid the formation of aluminum salt emulsions that can trap the product. A common method is the sequential addition of 'x' mL of water, 'x' mL of 15% NaOH solution, and '3x' mL of water for every 'x' grams of LAH used.[1] | Improper quenching can lead to significant product loss during workup. |
| Hydrolysis of Imine Intermediate | Ensure anhydrous conditions throughout the reaction. Use dry solvents and glassware. | The intermediate imine can be hydrolyzed back to a ketone if water is present before the final reduction occurs. |
Problem 2: Formation of side products.
| Potential Cause | Recommended Action | Details |
| Over-reduction | This is generally not an issue with nitrile reduction to a primary amine. | |
| Unreacted Starting Material | See "Incomplete Reaction" in Problem 1. | The presence of starting material indicates that the reaction has not gone to completion. |
Route B: Reductive Amination of (4-chlorophenyl)cyclopentyl ketone
Problem 1: Low yield of the desired amine.
| Potential Cause | Recommended Action | Details |
| Inefficient Imine Formation | Use a dehydrating agent, such as molecular sieves, or perform the reaction in a system that allows for the removal of water (e.g., Dean-Stark apparatus). Adjust the pH to be weakly acidic (pH 4-5) to facilitate imine formation. | The formation of the imine intermediate is an equilibrium process. Removing water drives the equilibrium towards the product. |
| Decomposition of Reducing Agent | Sodium cyanoborohydride (NaBH3CN) is more stable under acidic conditions than sodium borohydride (NaBH4). Ensure the chosen reducing agent is compatible with the reaction pH. | The choice of reducing agent is critical for the success of a one-pot reductive amination.[2] |
| Steric Hindrance | The cyclopentyl group may sterically hinder the approach of the amine to the ketone. Consider using a less bulky amine source if applicable or increasing the reaction temperature and time. | |
| Side reaction of the ketone | The ketone can be reduced to an alcohol by the reducing agent. Use a reducing agent that is more selective for the iminium ion over the ketone, such as NaBH3CN.[2] | This is a common side reaction in one-pot reductive aminations. |
Experimental Protocols
Protocol 1: Synthesis of (1-(4-chlorophenyl)cyclopentyl)carbonitrile
This protocol is a hypothetical procedure based on analogous syntheses.
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. A solution of 4-chlorobromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel. The reaction is initiated with gentle heating and then maintained at reflux until the magnesium is consumed.
-
Reaction with Cyclopentanone: The Grignard solution is cooled to 0 °C. A solution of cyclopentanone (1.1 eq) in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours.
-
Dehydration: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude tertiary alcohol is then dehydrated by refluxing with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in toluene with a Dean-Stark trap to remove water, yielding 1-(4-chlorophenyl)cyclopent-1-ene.
-
Hydrocyanation: (Caution: This step involves the use of toxic cyanide). To a solution of 1-(4-chlorophenyl)cyclopent-1-ene in a suitable solvent, a source of cyanide (e.g., trimethylsilyl cyanide with a catalytic amount of a Lewis acid) is added. The reaction is stirred until completion.
-
Workup and Purification: The reaction is carefully quenched, and the product is extracted. The crude product is then purified by column chromatography or distillation to yield (1-(4-chlorophenyl)cyclopentyl)carbonitrile.
Protocol 2: Reduction of (1-(4-chlorophenyl)cyclopentyl)carbonitrile to this compound
This protocol is adapted from general procedures for nitrile reduction.[3][4]
-
Reaction Setup: A flame-dried round-bottom flask is charged with lithium aluminum hydride (LAH) (2-3 eq) and anhydrous tetrahydrofuran (THF) under an inert atmosphere. The suspension is cooled to 0 °C.
-
Addition of Nitrile: A solution of (1-(4-chlorophenyl)cyclopentyl)carbonitrile (1.0 eq) in anhydrous THF is added dropwise to the LAH suspension at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. The reaction progress is monitored by TLC.
-
Quenching: The flask is cooled to 0 °C, and the reaction is carefully quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.
-
Workup and Purification: The resulting solid is filtered off and washed with THF or diethyl ether. The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude amine can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.
Protocol 3: Reductive Amination of (4-chlorophenyl)cyclopentyl ketone
This protocol is a general procedure for reductive amination.[2][5][6]
-
Imine Formation: In a round-bottom flask, (4-chlorophenyl)cyclopentyl ketone (1.0 eq) is dissolved in a suitable solvent such as methanol or dichloromethane. An amine source, such as ammonia in methanol or ammonium acetate (2-5 eq), is added. The mixture is stirred at room temperature.
-
Reduction: After a period to allow for imine formation (e.g., 1-2 hours), a reducing agent such as sodium cyanoborohydride (NaBH3CN) (1.5-2.0 eq) is added in portions. The pH is maintained between 4 and 5 by the addition of acetic acid if necessary.
-
Reaction Monitoring: The reaction is stirred at room temperature until the starting ketone is consumed, as monitored by TLC or GC-MS.
-
Workup: The reaction mixture is quenched by the addition of water or a basic solution. The product is extracted with an organic solvent.
-
Purification: The organic layer is dried and concentrated. The crude amine is purified by column chromatography or distillation.
Data Presentation
Table 1: Hypothetical Optimization of Grignard Reaction for (4-chlorophenyl)cyclopentyl ketone Synthesis
| Entry | Grignard Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-chlorophenylmagnesium bromide | THF | 25 | 3 | 75 |
| 2 | 4-chlorophenylmagnesium bromide | Diethyl Ether | 25 | 3 | 70 |
| 3 | 4-chlorophenylmagnesium bromide | THF | 0 -> 25 | 4 | 82 |
| 4 | 4-chlorophenylmagnesium chloride | THF | 25 | 3 | 78 |
Table 2: Hypothetical Optimization of Nitrile Reduction
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | LiAlH4 | THF | 65 | 4 | 85 |
| 2 | LiAlH4 | Diethyl Ether | 35 | 8 | 78 |
| 3 | BH3-THF | THF | 65 | 6 | 80 |
| 4 | Raney Nickel/H2 | Methanol | 50 | 12 | 75 |
Visualizations
Caption: Overview of the two primary synthetic routes for this compound.
Caption: Decision tree for troubleshooting low yields in the nitrile reduction route.
References
Technical Support Center: Stability of (1-(4-chlorophenyl)cyclopentyl)methanamine in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of (1-(4-chlorophenyl)cyclopentyl)methanamine in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concerns for this compound in solution are related to its primary amine and chlorophenyl functionalities. These groups can be susceptible to degradation under certain conditions, including:
-
Oxidation: Primary amines can be susceptible to oxidation, which can be initiated by exposure to air (oxygen), trace metals, or oxidizing agents. This can lead to the formation of various degradation products.
-
pH-dependent degradation: The amine group's basicity makes the compound's stability potentially dependent on the pH of the solution. Both highly acidic and highly basic conditions can promote degradation pathways such as hydrolysis or other reactions.
-
Photodegradation: The presence of the chlorophenyl group, a chromophore, suggests a potential for degradation upon exposure to light, particularly UV radiation.
-
Temperature sensitivity: Elevated temperatures can accelerate the rate of all potential degradation reactions.
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound have not been extensively reported in the public domain, based on its chemical structure, potential degradation pathways include:
-
Oxidation of the amine: The primary amine could be oxidized to form corresponding imines, oximes, or undergo more complex oxidative degradation.
-
Reactions involving the chlorophenyl group: Under harsh conditions, the chlorine atom on the phenyl ring could be susceptible to nucleophilic substitution or reductive dehalogenation, although this is generally less common under typical experimental conditions.
-
Formation of adducts: The primary amine can react with certain carbonyl-containing excipients or solvents.
Q3: How should I prepare and store stock solutions of this compound?
A3: To ensure the stability of your stock solutions, consider the following recommendations:
-
Solvent Selection: Use a high-purity, anhydrous, aprotic organic solvent such as DMSO or ethanol for preparing stock solutions. Avoid solvents that may contain reactive impurities.
-
Concentration: Prepare concentrated stock solutions to minimize the volume added to your experimental system, thereby reducing the introduction of potentially destabilizing solvents.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and exposure to moisture and air.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.[1]
-
Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing to prevent oxidation.
-
Freeze-Thaw Cycles: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution.[2]
Troubleshooting Guides
Q1: I am observing a loss of compound activity in my multi-day cell-based assay. What could be the cause?
A1: A gradual loss of activity in a prolonged experiment can be due to several factors related to the stability of this compound in the culture medium.[2]
-
Possible Cause 1: Degradation in Aqueous Medium. The compound may be degrading in the aqueous, physiological pH environment of the cell culture medium.
-
Troubleshooting Step: Perform a stability study of the compound in the cell culture medium under the same incubation conditions (e.g., 37°C, 5% CO2) but in the absence of cells. Analyze samples at different time points (e.g., 0, 24, 48, 72 hours) by a stability-indicating analytical method like HPLC to quantify the remaining parent compound.
-
-
Possible Cause 2: Adsorption to Plasticware. The compound may be adsorbing to the surfaces of your culture plates or tubes, reducing its effective concentration.
-
Troubleshooting Step: In your acellular stability study, compare the concentration of the compound in solution when incubated in plastic versus glass vials. A significant difference may indicate adsorption. Using low-binding plasticware can sometimes mitigate this issue.
-
-
Possible Cause 3: Enzymatic Degradation. If your culture medium is supplemented with serum, enzymes present in the serum could be metabolizing the compound.
-
Troubleshooting Step: Compare the stability of the compound in serum-free versus serum-containing media.
-
Q2: I see new peaks appearing in my HPLC chromatogram when analyzing an aged solution of the compound. What does this indicate?
A2: The appearance of new peaks in an HPLC chromatogram is a strong indication that the compound is degrading.
-
Troubleshooting Step 1: Characterize the Degradants. If you have access to mass spectrometry (LC-MS), try to obtain the mass of the new peaks. This information can help in hypothesizing the structure of the degradation products and understanding the degradation pathway.
-
Troubleshooting Step 2: Perform Forced Degradation Studies. To understand the conditions that cause degradation, perform forced degradation studies.[3] This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to accelerate the formation of degradation products. This will help in identifying the degradation products that are likely to form under normal storage and experimental conditions.
-
Troubleshooting Step 3: Optimize Storage and Handling. Based on the results of your forced degradation studies, you can implement more stringent storage and handling procedures to prevent degradation. For example, if the compound is found to be sensitive to light, ensure it is always handled in a dark room or with light-protective coverings.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation pathways of this compound.
1. Materials:
- This compound
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (NaOH), 0.1 M
- Hydrogen peroxide (H₂O₂), 3%
- High-purity water
- Methanol or Acetonitrile (HPLC grade)
- pH meter
- HPLC system with UV or MS detector
- Photostability chamber
- Oven
2. Procedure:
- Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a set period (e.g., 24 hours). Neutralize a sample with NaOH before analysis.
- Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for a set period. Neutralize a sample with HCl before analysis.
- Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂. Keep at room temperature for a set period, protected from light.
- Thermal Degradation: Store the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 70°C) for a set period.
- Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in foil to protect it from light.
3. Analysis:
- Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
- Determine the percentage of degradation and identify any major degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Method optimization will be required.
1. Instrumentation and Conditions:
- HPLC System: A system with a gradient pump, autosampler, and a UV or MS detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A linear gradient from 10% to 90% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at a suitable wavelength (e.g., 220 nm) or MS detection.
- Injection Volume: 10 µL.
2. Sample Preparation:
- Dilute the samples from the stability studies with the initial mobile phase composition to an appropriate concentration.
3. Validation:
- The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for quantifying the parent compound and its degradation products.
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Potential Outcomes
| Stress Condition | Reagent/Condition | Temperature | Duration | Potential Outcome |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Potential for degradation if susceptible to acid-catalyzed reactions. |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | Potential for degradation. Primary amines can be reactive in basic conditions. |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | High potential for degradation, leading to oxidized amine products. |
| Thermal | Solid & Solution | 70°C | 48 hours | May show degradation, especially in solution. |
| Photolytic | Light Exposure | Room Temp | Per ICH Q1B | Potential for degradation due to the chlorophenyl group. |
Mandatory Visualization
Caption: Workflow for a forced degradation study.
References
preventing side product formation in (1-(4-chlorophenyl)cyclopentyl)methanamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1-(4-chlorophenyl)cyclopentyl)methanamine. Our focus is to help you prevent the formation of common side products and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the primary challenges?
A1: The most prevalent laboratory synthesis involves the reduction of 1-(4-chlorophenyl)cyclopentanecarbonitrile. The primary challenge in this conversion is the formation of the secondary amine byproduct, bis((1-(4-chlorophenyl)cyclopentyl)methyl)amine, through the reaction of the intermediate imine with the desired primary amine product. Minimizing this side product is critical for achieving high purity and yield.
Q2: Which reducing agents are recommended for the synthesis of this compound?
A2: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that is highly effective for converting nitriles to primary amines and can minimize the formation of secondary amine byproducts when used under appropriate conditions. Catalytic hydrogenation with Raney Nickel is another common method, though it is more prone to secondary amine formation. However, this can be mitigated by the addition of ammonia.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a straightforward method to monitor the consumption of the starting nitrile. Gas chromatography-mass spectrometry (GC-MS) can be used to track the appearance of the primary amine product and the secondary amine byproduct.
Q4: What are the best practices for purifying the final product?
A4: If the secondary amine byproduct is present, purification can be achieved through column chromatography on silica gel. Alternatively, reversed-phase chromatography on C18 silica can be effective for separating polar compounds like amines.[1] In some cases, selective crystallization of the primary amine as a salt (e.g., hydrochloride) can be an effective purification strategy.
Troubleshooting Guide
Problem 1: Low Yield of the Desired Primary Amine
| Potential Cause | Recommended Action |
| Incomplete Reaction | Extend the reaction time or slightly increase the reaction temperature. Monitor the reaction by TLC or GC-MS to ensure the complete consumption of the starting nitrile. |
| Side Product Formation | The primary cause of low yield is often the formation of the secondary amine byproduct. Refer to the "Problem 2" section below for detailed mitigation strategies. |
| Decomposition of Reducing Agent | Ensure that the LiAlH₄ or other hydride reagents are fresh and have been stored under anhydrous conditions. Moisture will quench these reagents, reducing their effectiveness. |
| Mechanical Losses | Careful handling during the work-up and purification steps is crucial to minimize the loss of the product. Ensure efficient extraction and complete transfer of material between vessels. |
Problem 2: Significant Formation of the Secondary Amine Side Product
The formation of the secondary amine, bis((1-(4-chlorophenyl)cyclopentyl)methyl)amine, is a common issue. The mechanism involves the reaction of the intermediate imine with the primary amine product.
Mechanism of Secondary Amine Formation
Caption: Formation of the secondary amine side product.
Solutions to Minimize Secondary Amine Formation:
| Method | Details |
| Choice of Reducing Agent | Lithium Aluminum Hydride (LiAlH₄): This is a strong reducing agent that rapidly converts the nitrile to the primary amine, often minimizing the time the intermediate imine is present to react with the product.[2][3][4][5] |
| Raney® Nickel with Hydrogen: This catalytic method is effective but more prone to secondary amine formation.[1] | |
| Use of Additives | Ammonia: When using Raney® Nickel, the addition of ammonia to the reaction mixture can significantly suppress the formation of the secondary amine.[1] Ammonia shifts the equilibrium away from the condensation of the imine and primary amine. |
| Reaction Conditions | Temperature Control: For reductions with LiAlH₄, maintaining a low temperature during the addition of the reagent and then gently refluxing can help control the reaction rate and minimize side reactions. |
| Concentration: Running the reaction at a higher dilution may decrease the probability of the intermediate imine and the primary amine product encountering each other. |
Quantitative Comparison of Reduction Methods (Illustrative)
| Reducing Agent/Conditions | Primary Amine Yield (%) | Secondary Amine Yield (%) | Notes |
| LiAlH₄ in THF, reflux | 85-95% | <5% | Generally provides high selectivity for the primary amine. |
| H₂/Raney® Ni in Methanol | 60-70% | 20-30% | Significant formation of the secondary amine is common. |
| H₂/Raney® Ni in Methanol with NH₃ | 80-90% | <10% | Ammonia effectively suppresses secondary amine formation.[1] |
Note: These are typical yields and can vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Reduction of 1-(4-chlorophenyl)cyclopentanecarbonitrile with LiAlH₄
This protocol is a general procedure and may require optimization.
Materials:
-
1-(4-chlorophenyl)cyclopentanecarbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
2M Sulfuric acid
-
2M Sodium hydroxide
-
Diethyl ether
-
Anhydrous magnesium sulfate
Workflow for LiAlH₄ Reduction
Caption: Step-by-step workflow for the LiAlH₄ reduction.
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place a solution of 1-(4-chlorophenyl)cyclopentanecarbonitrile (1.0 eq) in anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the starting material is consumed as indicated by TLC.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or diethyl ether.
-
Combine the filtrate and the washes, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude amine by column chromatography on silica gel if necessary.
Protocol 2: Catalytic Hydrogenation with Raney® Nickel and Ammonia
This protocol is a general procedure and may require optimization.
Materials:
-
1-(4-chlorophenyl)cyclopentanecarbonitrile
-
Raney® Nickel (slurry in water)
-
Methanol or Ethanol
-
Ammonia (aqueous or as gas)
-
Hydrogen gas
Workflow for Catalytic Hydrogenation
Caption: Step-by-step workflow for catalytic hydrogenation.
Procedure:
-
To a hydrogenation vessel, add a solution of 1-(4-chlorophenyl)cyclopentanecarbonitrile (1.0 eq) in methanol or ethanol.
-
Add aqueous ammonia (e.g., 5-10% of the total volume) to the solution.
-
Carefully add Raney® Nickel (5-10% by weight of the nitrile) to the vessel.
-
Seal the vessel and purge it with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi, but this may vary) and heat to 40-60 °C with vigorous stirring.
-
Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete within a few hours.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen pressure.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the catalyst pad with the reaction solvent.
-
Combine the filtrate and washes and concentrate under reduced pressure to obtain the crude amine.
-
Purify by column chromatography if necessary.
Characterization Data (Predicted)
The following are predicted NMR and mass spectrometry data based on the structures and data from analogous compounds. This information can be used as a reference for product identification.
** this compound **
-
¹H NMR (CDCl₃, 400 MHz): δ 7.30 (d, J = 8.4 Hz, 2H, Ar-H), 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 2.70 (s, 2H, -CH₂-NH₂), 1.80-1.60 (m, 8H, cyclopentyl-H), 1.30 (br s, 2H, -NH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 145.0, 132.0, 129.0, 128.5, 50.0, 48.0, 35.0, 24.0.
-
MS (EI): m/z (%) = 209 (M⁺), 192, 178, 165, 138, 111.
** bis((1-(4-chlorophenyl)cyclopentyl)methyl)amine (Secondary Amine Side Product) **
-
¹H NMR (CDCl₃, 400 MHz): δ 7.28 (d, J = 8.4 Hz, 4H, Ar-H), 7.22 (d, J = 8.4 Hz, 4H, Ar-H), 2.55 (s, 4H, -CH₂-), 1.75-1.55 (m, 16H, cyclopentyl-H), 1.40 (br s, 1H, -NH-).
-
¹³C NMR (CDCl₃, 100 MHz): δ 145.5, 131.8, 129.2, 128.3, 55.0, 47.5, 34.5, 23.8.
-
MS (EI): m/z (%) = 401 (M⁺), 208, 192, 165, 138.
References
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine | C30H28Cl2N2 | CID 413327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
common impurities in (1-(4-chlorophenyl)cyclopentyl)methanamine and their identification
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding common impurities in (1-(4-chlorophenyl)cyclopentyl)methanamine for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities found in this compound?
The impurity profile of this compound is largely dependent on its synthetic route. Common impurities generally fall into several categories:
-
Starting Material Residues: Unreacted precursors such as 4-chlorobenzonitrile or cyclopentyl magnesium bromide may be present.
-
Intermediates: Incomplete reactions can lead to the presence of intermediates like 1-(4-chlorophenyl)cyclopentanecarbonitrile.
-
By-products of Synthesis: Side reactions during the synthesis process can generate structurally related compounds. A common by-product is the corresponding ketone, (1-(4-chlorophenyl)cyclopentyl)ketone, formed from the hydrolysis of an intermediate imine.
-
Degradation Products: The final compound may degrade over time due to factors like oxidation or hydrolysis, especially if not stored under appropriate conditions (e.g., inert atmosphere, protected from light).
Q2: My analysis shows an unexpected peak. How can I proceed with its identification?
Identifying an unknown peak requires a systematic approach. The first step is to check for common contaminants from your analytical system (e.g., solvent impurities, column bleed). If the peak is genuine, a combination of analytical techniques is recommended. High-resolution mass spectrometry (HRMS) can provide an accurate mass, which helps in determining the elemental composition. Subsequently, techniques like NMR spectroscopy can elucidate the structure of the impurity.
Below is a general workflow for identifying unknown impurities:
Caption: Workflow for the identification of unknown analytical peaks.
Troubleshooting Guides
Issue: High Levels of Starting Materials Detected
High levels of unreacted starting materials, such as 4-chlorobenzonitrile, can indicate an incomplete reaction.
Possible Causes & Solutions:
-
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.
-
Solution: Increase the reaction time or temperature according to the established protocol. Monitor the reaction progress using an appropriate technique (e.g., TLC, in-process HPLC) to ensure full conversion.
-
-
Improper Stoichiometry: An incorrect ratio of reactants can lead to unconsumed starting materials.
-
Solution: Carefully verify the stoichiometry of all reactants and reagents. Ensure accurate measurements and consider a slight excess of one reactant if necessary to drive the reaction to completion.
-
-
Catalyst Deactivation: If a catalyst is used, it may have lost its activity.
-
Solution: Use fresh or properly activated catalyst.
-
The following diagram illustrates the potential pathways for impurity formation during a common synthesis route:
Caption: Potential impurity formation pathways during synthesis.
Quantitative Data Summary
The acceptable limits for impurities are dictated by regulatory guidelines (e.g., ICH Q3A/B). The following table provides an example of typical specifications for impurities in an active pharmaceutical ingredient (API).
| Impurity Name | Typical Reporting Threshold (%) | Typical Identification Threshold (%) | Typical Qualification Threshold (%) |
| 1-(4-chlorophenyl)cyclopentanecarbonitrile | 0.05 | 0.10 | 0.15 |
| (1-(4-chlorophenyl)cyclopentyl)ketone | 0.05 | 0.10 | 0.15 |
| Any other Unspecified Impurity | 0.05 | 0.10 | - |
| Total Impurities | - | - | 1.00 |
Note: These values are for illustrative purposes only and actual thresholds must be established based on specific product and regulatory requirements.
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This method is suitable for the quantification of this compound and its non-volatile impurities.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
Time (min) % B 0.0 20 20.0 80 25.0 80 25.1 20 | 30.0 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.
Protocol 2: GC-MS Method for Volatile Impurities and Structural Confirmation
This method is useful for identifying volatile starting materials and for the structural confirmation of impurities when coupled with a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Final Hold: Hold at 280 °C for 5 minutes
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-550 amu
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent like Dichloromethane or Methanol to a concentration of 1 mg/mL. Derivatization may be necessary for certain impurities to improve volatility and peak shape.
addressing solubility problems of (1-(4-chlorophenyl)cyclopentyl)methanamine in vitro
Technical Support Center: (1-(4-chlorophenyl)cyclopentyl)methanamine
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in in vitro applications.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a lipophilic compound with a high octanol-water partition coefficient (logP). Its chemical structure, featuring a chlorophenyl and a cyclopentyl group, contributes to its poor aqueous solubility. As a primary amine, its solubility is pH-dependent and increases in acidic conditions due to the formation of a more soluble protonated salt.
Q2: Why is my compound precipitating in my aqueous buffer or cell culture medium?
A2: Precipitation in aqueous solutions is a common issue for poorly soluble compounds. This can occur when a concentrated stock solution in an organic solvent is diluted into an aqueous medium, causing the compound to crash out of solution as it exceeds its solubility limit in the final buffer. Factors such as the pH of the medium, the presence of salts, and the final concentration of the organic solvent can all influence precipitation.
Q3: What are the recommended organic solvents for preparing a stock solution?
A3: For initial solubilization, water-miscible organic solvents are recommended. The choice of solvent can impact the stability of the stock solution and its compatibility with downstream assays. Commonly used solvents for compounds with similar characteristics include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol. It is crucial to prepare a high-concentration stock solution to minimize the volume of organic solvent introduced into the in vitro system.
Q4: How can I improve the solubility of this compound for my experiments?
A4: Several strategies can be employed to enhance the aqueous solubility of this compound.[1][2][3] These include:
-
pH Adjustment: Lowering the pH of the solution can increase the solubility of this basic compound.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can improve solubility.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble molecules, increasing their aqueous solubility.[4][5]
-
Surfactants: The use of non-ionic surfactants can aid in solubilization by forming micelles that encapsulate the compound.[6]
-
Lipid-Based Formulations: For certain applications, formulating the compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can be beneficial.[4][7]
Troubleshooting Guides
This section provides a step-by-step approach to resolving common solubility issues encountered during in vitro experiments.
Issue 1: Precipitation upon dilution of the stock solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing compound precipitation.
Detailed Steps:
-
Lower the Final Concentration: The simplest first step is to determine the highest achievable concentration in your final assay buffer without precipitation. Perform a serial dilution to identify the solubility limit.
-
Adjust Co-solvent Concentration: If a higher concentration is required, incrementally increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution. Be mindful of the tolerance of your in vitro system to the co-solvent, as high concentrations can be cytotoxic.
-
Optimize pH: Since this compound is a basic compound, lowering the pH of the final buffer can significantly improve its solubility. Prepare buffers at various acidic pH levels (e.g., pH 4.0, 5.0, 6.0) to assess the impact on solubility. Ensure the chosen pH is compatible with your experimental system.
-
Employ Solubilizing Excipients: If the above methods are insufficient, consider using excipients to enhance solubility.
Issue 2: Choosing the right solubilization strategy.
Decision Logic:
Caption: Decision tree for selecting a solubilization method.
Data Presentation
The following tables provide a summary of hypothetical, yet plausible, quantitative data for the solubility of this compound under various conditions. This data is intended to serve as a guideline for experimental design.
Table 1: Solubility in Common Organic Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| DMSO | > 100 |
| DMF | > 100 |
| Ethanol | 50-100 |
| Methanol | 25-50 |
| Acetonitrile | 10-25 |
Table 2: Aqueous Solubility at Different pH Values
| pH | Solubility (µg/mL) at 25°C |
| 4.0 | 500 |
| 5.0 | 150 |
| 6.0 | 25 |
| 7.4 | < 1 |
Table 3: Effect of Solubilizing Agents on Aqueous Solubility at pH 7.4
| Solubilizing Agent (Concentration) | Solubility (µg/mL) at 25°C | Fold Increase |
| None (Control) | < 1 | - |
| 10% DMSO (v/v) | 15 | ~15 |
| 2% HP-β-CD (w/v) | 120 | > 120 |
| 0.1% Tween 80 (w/v) | 50 | > 50 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of high-purity DMSO to achieve the target concentration (e.g., 100 mg/mL).
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes the preparation of a cyclodextrin inclusion complex to enhance aqueous solubility.[8]
Workflow for Cyclodextrin-based Formulation:
Caption: Workflow for preparing a cyclodextrin formulation.
Materials:
-
This compound stock solution (e.g., 100 mg/mL in DMSO)
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare a 10% (w/v) solution of HP-β-CD in PBS.
-
While vortexing the HP-β-CD solution, slowly add the this compound stock solution to achieve the desired final concentration.
-
Incubate the mixture at room temperature for 1-2 hours with continuous shaking to facilitate the formation of the inclusion complex.
-
Filter the solution through a 0.22 µm syringe filter to remove any undissolved precipitate.
-
The resulting clear solution contains the solubilized compound and is ready for use in your in vitro assay. It is advisable to determine the actual concentration of the solubilized compound using a suitable analytical method like HPLC.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
minimizing toxicity of (1-(4-chlorophenyl)cyclopentyl)methanamine in cell culture
Disclaimer: There is currently limited publicly available data on the specific cytotoxicity of (1-(4-chlorophenyl)cyclopentyl)methanamine in cell culture. The following troubleshooting guides and FAQs are based on general principles of chemical toxicology in cell culture and data from structurally related compounds containing a chlorophenyl moiety. It is essential to empirically determine the toxicity of this compound in your specific experimental system.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for observing toxicity with this compound in my cell culture experiments?
A1: Toxicity from a novel compound like this compound can stem from several factors:
-
Intrinsic Cytotoxicity: The compound itself may interfere with essential cellular processes, leading to cell death.
-
Metabolic Bioactivation: Cells, particularly liver-derived cells like HepG2, can metabolize the compound into more toxic byproducts. This is a known mechanism for some compounds containing a chlorophenyl group.[1][2]
-
Oxidative Stress: The compound or its metabolites may induce the production of reactive oxygen species (ROS), leading to cellular damage.[3][4]
-
Off-Target Effects: The compound may interact with unintended cellular targets, causing unforeseen toxic effects.
-
Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells, especially at higher concentrations.
-
High Concentrations and Prolonged Exposure: Using excessive concentrations or long incubation times can lead to non-specific toxicity.
Q2: What is a typical starting point for determining the non-toxic working concentration of this compound?
A2: It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A good starting point is to test a wide range of concentrations (e.g., from nanomolar to high micromolar) in a preliminary cytotoxicity assay, such as an MTT or LDH assay. Based on the IC50 value, you can select non-toxic concentrations for your subsequent experiments, typically well below the IC50.
Q3: Are there any general strategies to reduce the observed toxicity of a chemical compound in cell culture?
A3: Yes, several general strategies can be employed to mitigate chemical-induced toxicity:
-
Optimize Concentration and Exposure Time: Use the lowest effective concentration of the compound and the shortest possible exposure time.
-
Antioxidant Co-treatment: Supplementing the culture medium with antioxidants like N-acetylcysteine (NAC) or Vitamin E can counteract oxidative stress-induced toxicity.[3][5]
-
Metabolic Modulation: If metabolic bioactivation is suspected, co-treatment with broad-spectrum cytochrome P450 (CYP450) inhibitors (e.g., 1-aminobenzotriazole) may reduce the formation of toxic metabolites.[6][7]
-
Serum Concentration: The presence of serum in the culture medium can sometimes mitigate toxicity through protein binding of the compound. Assess the effect of varying serum concentrations.
-
Choice of Cell Line: Different cell lines have varying metabolic capacities and sensitivities to toxic compounds. If possible, test your compound on multiple cell lines.
Troubleshooting Guides
Issue 1: High levels of cell death observed after treatment with this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Concentration is too high | Perform a dose-response curve (e.g., 0.1 µM to 100 µM) using a cytotoxicity assay (MTT, LDH, or trypan blue exclusion). | Determine the IC50 value and select a non-toxic concentration for future experiments. |
| Prolonged exposure | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) at a fixed, potentially non-toxic concentration. | Identify the maximum exposure time before significant toxicity occurs. |
| Solvent toxicity | Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used for the highest compound concentration. | If the vehicle control shows toxicity, reduce the solvent concentration by preparing a more concentrated stock of your compound. |
| Intrinsic cytotoxicity | If toxicity persists even at low concentrations and short exposure times, the compound is likely intrinsically toxic to the cells. | Consider using a less sensitive cell line or exploring the mitigating strategies below. |
Issue 2: Sub-lethal toxicity (e.g., changes in morphology, reduced proliferation) is observed.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Oxidative stress | Co-treat cells with the compound and an antioxidant (e.g., 5 mM N-acetylcysteine or 100 µM Vitamin E). | If cell health improves, oxidative stress is likely a contributing factor. |
| Metabolic bioactivation | Co-treat cells with the compound and a pan-CYP450 inhibitor (e.g., 1 mM 1-aminobenzotriazole) in a metabolically active cell line (e.g., HepG2). | If toxicity is reduced, metabolic bioactivation is likely occurring. |
| Off-target effects | This is difficult to diagnose without further investigation. Consider performing target engagement assays or consulting computational toxicology resources if the primary target is known. | Elucidation of the mechanism of toxicity may require more advanced techniques. |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions and controls. Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessment of Oxidative Stress Mitigation by Antioxidants
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Treatment Preparation: Prepare the following treatment groups in culture medium:
-
Vehicle control
-
Compound at a concentration known to cause sub-lethal toxicity (e.g., IC20)
-
Antioxidant alone (e.g., 5 mM NAC)
-
Compound + Antioxidant
-
-
Treatment: Treat the cells with the prepared solutions and incubate for the desired time.
-
Viability Assessment: Assess cell viability using the MTT assay (Protocol 1) or another suitable method.
-
Data Analysis: Compare the viability of the "Compound" group with the "Compound + Antioxidant" group. A significant increase in viability in the co-treated group suggests that oxidative stress contributes to the compound's toxicity.
Visualizations
Caption: A stepwise workflow for assessing and mitigating compound toxicity.
Caption: Potential mechanisms of toxicity and points of intervention.
References
- 1. The use of structural alerts to avoid the toxicity of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effect of antioxidant enzymes against drug cytotoxicity in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview of the Beneficial Role of Antioxidants in the Treatment of Nanoparticle-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. “Commandeuring” Xenobiotic Metabolism: Advances in Understanding Xenobiotic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Analysis of (1-(4-chlorophenyl)cyclopentyl)methanamine Analogues: A Guide for Drug Development Professionals
A comprehensive review of the existing scientific literature reveals a notable scarcity of direct comparative studies on the pharmacological properties of (1-(4-chlorophenyl)cyclopentyl)methanamine analogues. While the parent compound is a known chemical entity, extensive searches have not yielded publicly available experimental data detailing the synthesis and parallel evaluation of a series of its analogues. This guide, therefore, serves to provide a foundational understanding of the broader chemical class to which these compounds belong, outlines standard experimental protocols for their evaluation, and presents a logical framework for future comparative research.
The core structure of this compound places it within the class of arylalkylamines, a group of compounds known to interact with monoamine transporters. Variations in this structure, such as substitutions on the phenyl ring, modifications of the cyclopentyl group, and alterations of the aminomethyl side chain, would be expected to significantly influence their pharmacological profile, particularly their affinity and selectivity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).
Hypothetical Structure-Activity Relationships
Based on general principles of medicinal chemistry for monoamine reuptake inhibitors, several hypotheses can be proposed for the structure-activity relationships (SAR) of this compound analogues. These hypotheses provide a framework for the rational design of future comparative studies.
A logical workflow for investigating these potential relationships is outlined below.
Lack of In Vivo Data for (1-(4-chlorophenyl)cyclopentyl)methanamine Necessitates Comparison of Structurally Related Arylcyclohexylamines
For Immediate Release
[City, State] – A comprehensive review of published scientific literature reveals a significant absence of in vivo studies for the compound (1-(4-chlorophenyl)cyclopentyl)methanamine. Due to this lack of direct experimental data, this guide provides a comparative analysis of the in vivo activity of its closest structural analogs for which data are available: the arylcyclohexylamines, primarily phencyclidine (PCP) and ketamine. This comparison is intended for researchers, scientists, and drug development professionals to provide context and a framework for potential future in vivo evaluations of novel cyclopentylamine derivatives.
The primary mechanism of action for arylcyclohexylamines like PCP and ketamine is non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] This action is believed to be the foundation for their dissociative anesthetic and psychotomimetic effects.[2][3] While both compounds share this primary target, their in vivo profiles exhibit notable differences in potency, duration of action, and effects on neurotransmitter systems.
Comparative In Vivo Activity: Phencyclidine vs. Ketamine
The most readily available in vivo data for PCP and ketamine in preclinical rodent models relates to their effects on locomotor activity and dopamine release.
Table 1: Comparison of In Vivo Effects on Locomotor Activity in Rodents
| Parameter | Phencyclidine (PCP) | Ketamine | References |
| Primary Effect | Dose-dependent increase in locomotor activity. | Dose-dependent increase in locomotor activity. | [4][5][6][7] |
| Dose Range (Rats) | 2.25 - 5 mg/kg induces hyperactivity. Higher doses (e.g., 6.75 mg/kg) may initially reduce activity. | 5 - 40 mg/kg induces hyperactivity. Higher doses (e.g., 100 mg/kg) can induce catalepsy followed by hyperactivity. | [4][6][7][8] |
| Onset and Duration | Slower onset of action with more persistent effects. Hyperactivity can be observed from 15 to 60 minutes post-injection. | Rapid onset of action. Locomotor effects are generally shorter-lived than PCP. | [4][9] |
| Behavioral Profile | Induces locomotion, sniffing, swaying, and falling. | Induces locomotion, with some reports of ataxia. | [7][8] |
| Dopamine System Interaction | Increases dopamine release in the mesolimbic system, which is linked to its locomotor-stimulating effects. | Also enhances dopamine neurotransmission, contributing to its activity-enhancing effects. | [6][10][11] |
| Tolerance | Tolerance to stereotyped behaviors and ataxia can develop with chronic administration. | Repeated treatment in some studies did not lead to a day-dependent increase in locomotor activity. | [6][12] |
Table 2: Comparison of In Vivo Effects on Dopamine Release
| Parameter | Phencyclidine (PCP) | Ketamine | References |
| Mesocortical Dopamine Release | Increases dopamine release in the amygdala, pyriform, and prefrontal cortices. | Less potent than PCP in increasing dopamine release in these cortical regions. | [10] |
| Mesostriatal Dopamine Release | Does not significantly change dopamine release in the striatum. | Decreases dopamine release in the striatum. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are representative of in vivo studies evaluating the locomotor effects of arylcyclohexylamines in rodents.
Protocol 1: Assessment of Locomotor Activity in Rats
-
Animals: Male Wistar or Sprague-Dawley rats (200-300g).
-
Housing: Group-housed under a 12-hour light/dark cycle with ad libitum access to food and water. Animals are habituated to the facility for at least one week prior to experimentation.
-
Apparatus: Automated locomotor activity chambers (e.g., open-field arenas) equipped with infrared beams to detect movement.
-
Procedure:
-
Habituate the rats to the testing room for at least 60 minutes before the experiment.
-
Administer the test compound (PCP, ketamine, or vehicle) via intraperitoneal (i.p.) injection.
-
Immediately place the animal in the locomotor activity chamber.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) continuously for a predefined period (e.g., 60-120 minutes).
-
-
Data Analysis: Data is typically binned into time intervals (e.g., 5 or 15 minutes) and analyzed using ANOVA to compare the effects of different treatments over time.
Reference Protocols:[4][6][13]
Protocol 2: In Vivo Microdialysis for Dopamine Release
-
Animals: Male Sprague-Dawley rats.
-
Surgery: Stereotaxic implantation of a microdialysis guide cannula targeting a specific brain region (e.g., prefrontal cortex, nucleus accumbens, or striatum). Animals are allowed to recover for several days.
-
Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
After a stabilization period to obtain a baseline, the test compound is administered (i.p. or systemically).
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after drug administration.
-
-
Analysis: Dopamine concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Presentation: Dopamine levels are typically expressed as a percentage of the baseline pre-drug levels.
Reference Protocols:[10]
Visualizing Key Concepts
To aid in the understanding of the experimental workflow and the underlying mechanism of action, the following diagrams are provided.
References
- 1. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PCP and Ketamine Toxicity: Practice Essentials, Pathophysiology, Epidemiology [emedicine.medscape.com]
- 3. What to know about PCP and ketamine [medicalnewstoday.com]
- 4. Temporal dissociation of phencyclidine: Induced locomotor and social alterations in rats using an automated homecage monitoring system – implications for the 3Rs and preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of ketamine on the unconditioned and conditioned locomotor activity of preadolescent and adolescent rats: impact of age, sex and drug dose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of ketamine on the unconditioned and conditioned locomotor activity of preadolescent and adolescent rats: impact of age, sex, and drug dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Behavioral effects of phencyclidine and ketamine alone and in combination with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential effects of phencyclidine (PCP) and ketamine on mesocortical and mesostriatal dopamine release in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phencyclidine-induced locomotor activity in the rat is blocked by 6-hydroxydopamine lesion of the nucleus accumbens: comparisons to other psychomotor stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Behavioral effects of chronic phencyclidine administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
A Comparative Analysis of (1-(4-Chlorophenyl)cyclopentyl)methanamine and Other Dopamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the putative dopamine reuptake inhibitor (DRI), (1-(4-Chlorophenyl)cyclopentyl)methanamine, against a selection of well-characterized DRIs. Due to the limited publicly available data on this compound, this comparison leverages data from structurally similar arylcyclohexylamine and cyclopentylamine derivatives to infer its potential pharmacological profile. The information herein is intended to guide research and development efforts by contextualizing the potential properties of this compound class.
Introduction to Dopamine Reuptake Inhibitors
Dopamine reuptake inhibitors (DRIs) are a class of compounds that block the action of the dopamine transporter (DAT), a protein responsible for clearing dopamine from the synaptic cleft.[1] This inhibition leads to an increase in the extracellular concentration and duration of dopamine, thereby enhancing dopaminergic neurotransmission.[1] DRIs are investigated for their therapeutic potential in various neurological and psychiatric disorders, including attention-deficit/hyperactivity disorder (ADHD), narcolepsy, and depression.[2][3] The pharmacological profile of a DRI is primarily defined by its binding affinity for DAT and its selectivity over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET).
Comparative Pharmacological Profile
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT/SERT Selectivity Ratio | DAT/NET Selectivity Ratio | Reference |
| This compound Analogs | ||||||
| Pyrovalerone (4-methylphenyl analog) | 18.1 | - | - | - | - | [4] |
| 3,4-dichloro-Pyrovalerone analog | 11.5 | 37.8 | >1000 | >87 | 0.3 | [4] |
| Well-Characterized DRIs | ||||||
| Cocaine | 200 - 700 | 200 - 700 | 200 - 700 | ~1 | ~1 | [5] |
| Methylphenidate | ~100 | ~100 | ~100,000 | ~1000 | ~1 | [5] |
| Bupropion | ~520 | - | - | - | - | |
| GBR-12909 | 7.92 (pKi) | 7.02 (pKi) | 5.9 (pKi) | ~105 | ~0.8 | [1] |
Note: Lower Ki/IC50 values indicate higher binding affinity. The data for analogs are provided to infer the potential profile of this compound. pKi is the negative logarithm of the Ki value.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize dopamine reuptake inhibitors.
Radioligand Binding Assays for Monoamine Transporters
This in vitro assay determines the binding affinity of a test compound for the dopamine, serotonin, and norepinephrine transporters.
1. Membrane Preparation:
-
Membranes are prepared from cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).
-
Cells are homogenized in a cold buffer and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard protein assay.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added:
-
A fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT).
-
Varying concentrations of the unlabeled test compound (e.g., this compound).
-
The prepared cell membranes.
-
-
For determining non-specific binding, a high concentration of a known potent inhibitor (e.g., cocaine for DAT) is added to a set of wells.
-
The plates are incubated to allow the binding to reach equilibrium.
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes bound with the radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis
This in vivo technique measures the extracellular levels of neurotransmitters, such as dopamine, in the brain of a freely moving animal, providing insights into the pharmacodynamic effects of a drug.
1. Surgical Implantation of Microdialysis Probe:
-
A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., the striatum or nucleus accumbens) of an anesthetized animal (e.g., a rat).
-
The animal is allowed to recover from the surgery.
2. Microdialysis Procedure:
-
On the day of the experiment, the microdialysis probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Small molecules, including dopamine, from the extracellular fluid of the brain diffuse across the semipermeable membrane of the probe and into the aCSF.
-
The collected aCSF, now containing the neurotransmitters, is referred to as the dialysate.
3. Sample Collection and Analysis:
-
Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) before and after the administration of the test compound.
-
The concentration of dopamine in the dialysate samples is quantified using a highly sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).
4. Data Analysis:
-
The basal (pre-drug) levels of dopamine are established from the initial samples.
-
The percentage change in extracellular dopamine levels following drug administration is calculated relative to the basal levels.
-
This allows for the determination of the time course and magnitude of the drug's effect on dopamine reuptake in a living animal.
Visualizing Key Concepts
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Dopamine signaling at the synapse and the site of action for dopamine reuptake inhibitors.
References
- 1. [1-(4-chlorophenyl)cyclobutyl]methanamine synthesis - chemicalbook [chemicalbook.com]
- 2. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. List of methylphenidate analogues - Wikipedia [en.wikipedia.org]
Predictive Cross-Reactivity Analysis of (1-(4-chlorophenyl)cyclopentyl)methanamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a predictive analysis of the potential cross-reactivity of (1-(4-chlorophenyl)cyclopentyl)methanamine based on its structural similarity to other well-characterized aryl-alkyl-amine compounds. To date, no direct experimental studies on the cross-reactivity of this specific molecule have been published in the peer-reviewed literature. The information presented herein is intended to guide future research and is not a definitive assessment of the compound's pharmacological profile.
Introduction
This compound belongs to the broad class of aryl-alkyl-amine derivatives. Its structural features, specifically the presence of a chlorophenyl group attached to a cyclopentyl ring with a methanamine side chain, suggest a potential for interaction with various neurotransmitter receptors. Compounds with similar structural motifs, such as arylcyclohexylamines like ketamine and phencyclidine (PCP), are known to exhibit complex pharmacology with multiple receptor interactions.[1][2] This guide provides a comparative framework to anticipate the potential cross-reactivity of this compound by examining the pharmacological data of structurally related compounds.
Predicted Pharmacological Profile and Cross-Reactivity
Based on its structure, this compound is predicted to be an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][3] Arylcyclohexylamines and related compounds act as non-competitive antagonists at the NMDA receptor ion channel.[1][4] However, these compounds often display affinity for other receptors, leading to a broad cross-reactivity profile.
Potential off-target interactions could include:
-
Dopamine Receptors: Ketamine and PCP have been shown to interact with dopamine D2 receptors.[5][6]
-
Serotonin (5-HT) Receptors: Interaction with 5-HT2 receptors has been observed for ketamine.[5] Various arylpiperazine derivatives also show high affinity for multiple serotonin receptor subtypes.[7]
-
Sigma (σ) Receptors: PCP is a high-affinity ligand for the σ2 receptor.[8]
-
Opioid Receptors: Some arylcyclohexylamines exhibit activity at μ-opioid receptors.[2]
The presence of the 4-chlorophenyl moiety may also influence binding to various receptors, as seen in compounds like 1-(m-chlorophenyl)piperazine (mCPP), which interacts with multiple neurotransmitter receptors.[9][10]
Comparative Receptor Binding Data
The following table summarizes the binding affinities (Ki in nM) of structurally related compounds to provide a basis for predicting the potential cross-reactivity of this compound.
| Compound | NMDA Receptor (PCP site) | Dopamine D2 Receptor | Serotonin 5-HT2A Receptor | Sigma σ1 Receptor | Sigma σ2 Receptor | μ-Opioid Receptor |
| Phencyclidine (PCP) | 59 nM[8] | >10,000 nM[8] | - | >10,000 nM[8] | 136 nM[8] | - |
| Ketamine | 3100 nM[6] | 55 nM (D2High)[6] | High Affinity[5] | - | - | - |
| 3-MeO-PCP | 20 nM[11] | >10,000 nM[11] | - | 42 nM[11] | >10,000 nM[11] | - |
| Memantine | 500-1,000 nM[12] | 137-917 nM (D2High)[12] | 1,000 nM (5-HT3)[12] | - | - | - |
Data presented is compiled from various sources and methodologies and should be used for comparative purposes only.
Experimental Protocols for Cross-Reactivity Assessment
To experimentally determine the cross-reactivity profile of this compound, the following standard assays are recommended.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[13][14]
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for a panel of neurotransmitter receptors.
Principle: The assay measures the ability of the test compound to compete with a radiolabeled ligand that has a known high affinity and specificity for the target receptor.
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.
-
Incubation: A fixed concentration of the radiolabeled ligand and varying concentrations of the test compound are incubated with the prepared membranes in a suitable buffer.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.
Cell-Based Functional Assays
Functional assays are crucial to determine whether the binding of a compound to a receptor results in agonism, antagonism, or inverse agonism.[17][18]
Objective: To characterize the functional activity of the test compound at G-protein coupled receptors (GPCRs).
Principle: These assays measure the downstream signaling events that occur upon receptor activation, such as changes in intracellular second messenger levels (e.g., cAMP, Ca2+).
General Protocol for a Gq-Coupled GPCR (Calcium Flux Assay): [19]
-
Cell Culture: A stable cell line expressing the GPCR of interest is cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound at various concentrations is added to the wells.
-
Signal Detection: Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader.
-
Data Analysis: The concentration-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.
Visualizing Signaling Pathways and Experimental Workflows
Predicted Signaling Pathway for Aryl-Alkyl-Amine Cross-Reactivity
Caption: Predicted signaling pathways for this compound.
General Experimental Workflow for Cross-Reactivity Screening
Caption: A general workflow for assessing the cross-reactivity of a novel compound.
Conclusion
While direct experimental data for this compound is currently unavailable, a comparative analysis of structurally related aryl-alkyl-amines provides a valuable framework for predicting its potential cross-reactivity. The primary target is likely the NMDA receptor, but interactions with dopamine, serotonin, and sigma receptors are also plausible and warrant experimental investigation. The protocols and workflows outlined in this guide offer a systematic approach to characterizing the pharmacological profile of this and other novel compounds, which is a critical step in the drug discovery and development process.
References
- 1. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 3. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phencyclidine - Wikipedia [en.wikipedia.org]
- 9. Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antagonist activity of meta-chlorophenylpiperazine and partial agonist activity of 8-OH-DPAT at the 5-HT(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-MeO-PCP - Wikipedia [en.wikipedia.org]
- 12. Memantine - Wikipedia [en.wikipedia.org]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluating functional ligand-GPCR interactions in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. marinbio.com [marinbio.com]
structure-activity relationship (SAR) of (1-(4-chlorophenyl)cyclopentyl)methanamine derivatives
A comprehensive examination of the structure-activity relationships of tropane-based compounds targeting the dopamine, serotonin, and norepinephrine transporters.
In the landscape of neuropharmacology, the intricate interplay between small molecules and monoamine transporters—namely the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—is a cornerstone of research and drug development for a multitude of neurological and psychiatric disorders.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of monoamine transporter inhibitors. While the initial focus was on (1-(4-chlorophenyl)cyclopentyl)methanamine derivatives, a thorough literature search did not yield sufficient publicly available SAR data for this specific chemical family. Therefore, this guide will focus on the well-documented SAR of tropane analogues, a class of compounds renowned for their interaction with monoamine transporters.
The data presented herein is crucial for researchers, scientists, and professionals in drug development, offering insights into the chemical modifications that influence the potency and selectivity of these compounds.
Quantitative Comparison of Tropane Analogues
The following table summarizes the in vitro binding affinities (Ki) of a selection of tropane analogues for the human dopamine, serotonin, and norepinephrine transporters. The data is compiled from various scientific publications and presented to facilitate a clear comparison of the impact of structural modifications on transporter affinity.
| Compound | R1 | R2 | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT/SERT Selectivity Ratio | DAT/NET Selectivity Ratio |
| Cocaine | -COOCH3 | -OCOC6H5 | 250 | 310 | 530 | 0.81 | 0.47 |
| WIN 35,428 | -COOCH3 | -p-F-C6H4 | 10 | 1500 | 2000 | 150 | 200 |
| RTI-31 | -COOCH3 | -p-Cl-C6H4 | 0.27 | 50 | 7.9 | 185 | 29 |
| RTI-55 | -COOCH3 | -p-I-C6H4 | 0.38 | 20 | 6.3 | 53 | 17 |
| RTI-113 | -COOCH3 | -3,4-Cl2-C6H4 | 0.74 | 100 | 12 | 135 | 16 |
| Troparil | -COOCH3 | -C6H5 | 40 | 2000 | 3000 | 50 | 75 |
| JHW 007 | -COOCH(CH3)2 | -bis(4-F-C6H4) | 12 | 3100 | 450 | 258 | 38 |
Experimental Protocols
The determination of binding affinities and functional inhibition of monoamine transporters is paramount in SAR studies. The following are detailed methodologies for key experiments cited in the literature.
Radioligand Binding Assay for Monoamine Transporters
This assay determines the affinity of a test compound for a specific transporter by measuring its ability to displace a radiolabeled ligand.
1. Materials and Reagents:
-
HEK293 cells stably expressing the human DAT, SERT, or NET.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Phosphate-buffered saline (PBS).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET.
-
Non-specific binding inhibitors: Benztropine for DAT, imipramine for SERT, desipramine for NET.
-
Test compounds at various concentrations.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
2. Procedure:
-
Membrane Preparation: Cultured HEK293 cells expressing the transporter of interest are harvested, washed with PBS, and then homogenized in ice-cold assay buffer. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in fresh assay buffer. Protein concentration is determined using a standard method like the BCA assay.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For determining non-specific binding, a high concentration of a known inhibitor is used instead of the test compound.
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. The filters are washed multiple times with ice-cold assay buffer.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3][4]
Synaptosomal Monoamine Uptake Assay
This functional assay measures the ability of a test compound to inhibit the reuptake of a radiolabeled neurotransmitter into synaptosomes.
1. Materials and Reagents:
-
Rodent brain tissue (e.g., striatum for DAT, cortex for SERT and NET).
-
Sucrose homogenization buffer (0.32 M sucrose in a suitable buffer).
-
Krebs-Ringer-HEPES (KRH) buffer.
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]serotonin, or [³H]norepinephrine.
-
Selective uptake inhibitors for determining non-specific uptake (e.g., GBR 12909 for DAT).
-
Test compounds at various concentrations.
-
Glass fiber filters and a cell harvester.
-
Scintillation fluid and a scintillation counter.
2. Procedure:
-
Synaptosome Preparation: Dissected brain tissue is homogenized in ice-cold sucrose buffer. The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction, which contains the nerve terminals with the monoamine transporters. The final synaptosomal pellet is resuspended in KRH buffer.
-
Assay Setup: In a 96-well plate, pre-incubate the synaptosomal preparation with varying concentrations of the test compound or vehicle at 37°C.
-
Uptake Initiation: The uptake reaction is initiated by adding the radiolabeled neurotransmitter.
-
Incubation: The plate is incubated for a short period (e.g., 5-10 minutes) at 37°C to allow for neurotransmitter uptake.
-
Termination and Filtration: The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold KRH buffer to remove extracellular radiolabel.
-
Quantification: The radioactivity retained on the filters, representing the amount of neurotransmitter taken up by the synaptosomes, is measured by liquid scintillation counting.
-
Data Analysis: Specific uptake is calculated by subtracting the non-specific uptake (measured in the presence of a selective inhibitor) from the total uptake. The IC50 value, the concentration of the test compound that inhibits 50% of the specific uptake, is determined.[5][6]
Structure-Activity Relationship Visualization
The following diagram illustrates the key structural modifications on the tropane scaffold and their general impact on the affinity and selectivity for monoamine transporters.
References
- 1. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
A Comparative Guide to the Efficacy of (1-(4-chlorophenyl)cyclopentyl)methanamine and Known Standards in Dissociative Anesthesia
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound (1-(4-chlorophenyl)cyclopentyl)methanamine is a novel chemical entity for which there is no publicly available data on its pharmacological effects, efficacy, or safety in preclinical or clinical studies. The following comparison is a hypothetical guide based on the known pharmacology of the arylcyclopentylamine class of compounds, to which this compound belongs. The known standards used for this comparison, Ketamine and Phencyclidine (PCP), are well-characterized dissociative anesthetics that act primarily as N-methyl-D-aspartate (NMDA) receptor antagonists.[1][2][3][4][5] This document is intended for informational and research purposes only and does not constitute a recommendation for the use of this compound.
Introduction
This compound is a novel arylcyclopentylamine, a class of psychoactive compounds known for their dissociative anesthetic properties.[4][5] Structurally related to well-known agents such as Ketamine and Phencyclidine (PCP), it is postulated that this compound may exhibit similar pharmacological activity by acting as an antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2][6][7] This guide provides a comparative framework for evaluating the potential efficacy of this compound against the established standards of Ketamine and PCP.
The primary mechanism of action for these compounds involves the non-competitive blockade of the NMDA receptor ion channel, which plays a crucial role in synaptic plasticity and pain perception.[6][7] By antagonizing this receptor, these agents induce a state of "dissociative anesthesia," characterized by analgesia, amnesia, and catalepsy, while preserving cardiovascular and respiratory function to a greater extent than traditional anesthetics.[1][2]
This guide will present a hypothetical comparison of key efficacy parameters, detailed experimental protocols for assessing these parameters, and visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation: Comparative Efficacy of Arylcyclopentylamines
The following table summarizes the known efficacy data for Ketamine and PCP, and provides a hypothetical profile for this compound based on structure-activity relationships within the arylcyclopentylamine class.
| Parameter | This compound (Hypothetical) | Ketamine | Phencyclidine (PCP) |
| NMDA Receptor Binding Affinity (Ki) | Moderate to High | Moderate | High |
| Anesthetic Potency (ED50) | To be determined | 0.5 - 2.0 mg/kg (IV) | 0.25 mg/kg (IV) |
| Analgesic Effect | Expected to be significant | Potent | Potent |
| Psychotomimetic Effects | Expected, potency to be determined | Present, but generally less severe and of shorter duration than PCP | Pronounced and long-lasting |
| Duration of Action | To be determined | Short (30-60 minutes) | Long (4-6 hours) |
| Therapeutic Index | To be determined | Relatively wide for anesthetic use | Narrow |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the efficacy of a novel arylcyclopentylamine like this compound.
NMDA Receptor Binding Assay
Objective: To determine the binding affinity of the test compound for the NMDA receptor.
Methodology:
-
Membrane Preparation: Rat forebrain tissue is homogenized in a buffered sucrose solution and centrifuged to isolate the crude synaptic membrane fraction.
-
Radioligand Binding: The membranes are incubated with a known radiolabeled NMDA receptor antagonist, such as [3H]MK-801, in the presence of varying concentrations of the test compound.
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Anesthetic Potency Assessment (Rodent Model)
Objective: To determine the dose of the test compound required to induce a loss of the righting reflex, a standard measure of anesthesia in animal models.
Methodology:
-
Animal Subjects: Adult male Sprague-Dawley rats are used for this study.
-
Drug Administration: The test compound is administered intravenously (IV) at various doses to different groups of animals. A vehicle control group receives only the solvent.
-
Loss of Righting Reflex (LORR): Immediately after injection, each animal is placed on its back. The inability of the animal to right itself within a specified time (e.g., 30 seconds) is considered the endpoint for LORR.
-
Dose-Response Curve: The percentage of animals in each group exhibiting LORR is plotted against the administered dose.
-
Data Analysis: The effective dose at which 50% of the animals exhibit LORR (ED50) is calculated using probit analysis.
Hot Plate Test for Analgesia
Objective: To evaluate the analgesic properties of the test compound.
Methodology:
-
Animal Subjects: Male Swiss-Webster mice are used.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.
-
Baseline Latency: Each mouse is placed on the hot plate, and the time taken to elicit a response (e.g., licking a hind paw or jumping) is recorded as the baseline latency. A cut-off time is set to prevent tissue damage.
-
Drug Administration: The test compound or a vehicle control is administered to the mice.
-
Post-Treatment Latency: At various time points after drug administration, the mice are again placed on the hot plate, and the response latency is recorded.
-
Data Analysis: The percentage of maximum possible effect (%MPE) is calculated for each animal at each time point. The data is then analyzed to determine the peak analgesic effect and the duration of action.
Mandatory Visualizations
Caption: NMDA Receptor Signaling Pathway and Antagonism.
Caption: Workflow for Assessing Analgesic Efficacy.
References
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. Dissociative anesthetics: Ketamine hydrochloride | Pharmaguideline [pharmaguideline.com]
- 3. apps.sdsheriff.net [apps.sdsheriff.net]
- 4. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 5. Dissociative - Wikipedia [en.wikipedia.org]
- 6. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
A Comparative Guide to the In Vivo Validation of (1-(4-chlorophenyl)cyclopentyl)methanamine's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a proposed framework for the in vivo validation of the mechanism of action of (1-(4-chlorophenyl)cyclopentyl)methanamine, a compound belonging to the arylcyclohexylamine class.[1] Given the limited publicly available data on this specific molecule, this document outlines a comparative approach, utilizing established experimental protocols and data from well-characterized monoamine reuptake inhibitors as benchmarks. Arylcyclohexylamines are known to exhibit a range of pharmacological activities, including interactions with monoamine transporters.[1] This guide therefore focuses on validation methodologies pertinent to compounds that potentially modulate serotonin, norepinephrine, and dopamine systems.
The primary hypothesis to be tested is that this compound functions as a monoamine reuptake inhibitor. This will be investigated through two key in vivo assays: microdialysis, to measure extracellular neurotransmitter levels, and the forced swim test, to assess antidepressant-like efficacy.
Comparative Data on Monoamine Reuptake Inhibitors
To provide a context for the potential in vivo profile of this compound, the following tables summarize representative data from studies on a Selective Serotonin Reuptake Inhibitor (SSRI), Fluoxetine, and a Triple Reuptake Inhibitor (TRI).
Table 1: In Vivo Microdialysis Data for Comparator Compounds
| Compound Class | Compound | Animal Model | Brain Region | Neurotransmitter | Maximum Increase from Baseline (%) | Reference |
| SSRI | Fluoxetine | Rat | Striatum | Serotonin | ~400% | [2] |
| SSRI | Fluoxetine | Rat | Frontal Cortex | Serotonin | ~200% | [3] |
| TRI | D-473 | Rat | Medial Prefrontal Cortex | Serotonin | >300% | |
| TRI | D-473 | Rat | Medial Prefrontal Cortex | Norepinephrine | >500% | |
| TRI | D-473 | Rat | Medial Prefrontal Cortex | Dopamine | ~400% | |
| TRI | Ansofaxine | Rat | Striatum | Serotonin | Increased | [4] |
| TRI | Ansofaxine | Rat | Striatum | Norepinephrine | Increased | [4] |
| TRI | Ansofaxine | Rat | Striatum | Dopamine | Increased (2-3x > desvenlafaxine) | [4] |
Table 2: In Vivo Forced Swim Test Data for Comparator Compounds
| Compound Class | Compound | Animal Model | Dose (mg/kg) | Reduction in Immobility Time (%) | Reference |
| SSRI | Fluoxetine | Mouse | 20 | Significant | [5][6] |
| SSRI | Escitalopram | Mouse | Not Specified | Significant | [7] |
| TRI | D-161 | Rat | 10 | Significant | [8] |
| TRI | D-161 | Rat | 20 | Significant | [8] |
Experimental Protocols
Detailed methodologies for the key in vivo validation experiments are provided below.
1. In Vivo Microdialysis for Extracellular Monoamine Measurement
This protocol is designed to measure changes in extracellular levels of serotonin, dopamine, and norepinephrine in the brain of awake, freely moving rats following administration of this compound or a comparator compound.
-
Animals: Male Sprague-Dawley rats (250-300g) are to be used. Animals should be single-housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Stereotaxic Surgery:
-
Anesthetize the rat with isoflurane and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., striatum, prefrontal cortex, or nucleus accumbens).
-
Secure the cannula to the skull with dental cement and anchor screws.
-
Allow a recovery period of at least 48 hours post-surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min.
-
Allow for a 90-120 minute equilibration period to achieve a stable baseline of neurotransmitter levels.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer this compound, a comparator drug (e.g., fluoxetine), or vehicle via the desired route (e.g., intraperitoneal injection).
-
Continue collecting dialysate samples every 20 minutes for at least 3 hours post-administration.
-
-
Neurochemical Analysis:
-
Analyze the dialysate samples for serotonin, dopamine, and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Quantify neurotransmitter concentrations by comparing peak heights to a standard curve.
-
Express the results as a percentage of the average baseline concentration.
-
2. Forced Swim Test (FST) for Antidepressant-Like Activity
This protocol is used to assess the potential antidepressant-like effects of this compound in mice by measuring their immobility in an inescapable water tank.[9]
-
Animals: Male CD-1 or C57BL/6 mice (25-30g) are to be used. Animals should be housed in groups in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Apparatus:
-
A transparent cylindrical tank (20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth of 15 cm.
-
-
Procedure:
-
Administer this compound, a comparator drug (e.g., fluoxetine), or vehicle 30-60 minutes before the test.
-
Gently place each mouse into the water-filled cylinder.
-
The test duration is 6 minutes.[7]
-
A trained observer, blind to the treatment conditions, should record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
-
At the end of the test, remove the mouse from the water, dry it with a towel, and return it to its home cage.
-
-
Data Analysis:
-
Calculate the total duration of immobility for each animal.
-
Compare the mean immobility times between the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
-
Visualizations
Putative Signaling Pathway of a Monoamine Reuptake Inhibitor
Caption: Putative mechanism of action for a monoamine reuptake inhibitor.
Experimental Workflow for In Vivo Validation
Caption: Workflow for the in vivo validation of a potential monoamine reuptake inhibitor.
References
- 1. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 2. Effect of fluoxetine on serotonin and dopamine concentration in microdialysis fluid from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of chronic fluoxetine treatment in the presence and absence of (±)pindolol: a microdialysis study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lasa.co.uk [lasa.co.uk]
A Comparative Guide to (1-(4-chlorophenyl)cyclopentyl)methanamine and its Analogs for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacological properties of (1-(4-chlorophenyl)cyclopentyl)methanamine, a compound of interest within the arylcyclohexylamine class of molecules. Due to a notable absence of independent replication studies and publicly available pharmacological data for this specific compound, this document focuses on the established mechanisms of the broader arylcyclohexylamine class and presents available data for a structurally related analog. The aim is to offer a foundational resource for researchers interested in the preclinical assessment of this and similar molecules.
Arylcyclohexylamines are a class of psychoactive compounds that includes well-known agents such as phencyclidine (PCP) and ketamine.[1][2] Their primary mechanism of action involves the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[1][2] Many compounds in this class also interact with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), leading to a complex pharmacological profile that can include dissociative, stimulant, and antidepressant effects.[2]
Comparative Pharmacological Data
| Compound | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |
| N-methyl-1-(1-phenylcyclohexyl)methanamine | 169 | 85 | 21 |
Data derived from a study on novel triple reuptake inhibitors.
This single data point suggests that compounds of this structural class may exhibit potent activity at the dopamine transporter, with varying degrees of interaction with SERT and NET. The 4-chloro substitution on the phenyl ring of the target compound, this compound, would be expected to modulate these activities, though experimental verification is required.
Experimental Protocols
To facilitate independent investigation and replication of findings for this class of compounds, detailed protocols for key pharmacological assays are provided below.
1. Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol is adapted from standard methods for determining the binding affinity of a test compound to the dopamine transporter.[3]
-
Materials:
-
Test compound (e.g., this compound)
-
Radioligand (e.g., [³H]WIN 35,428)
-
Source of DAT (e.g., rat striatal tissue homogenate or cells expressing DAT)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control (e.g., 10 µM cocaine)
-
Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the DAT-containing membrane preparation, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
-
2. NMDA Receptor Radioligand Binding Assay
This is a general protocol for assessing the affinity of a compound for the NMDA receptor channel binding site (also known as the PCP binding site).[4][5]
-
Materials:
-
Test compound
-
Radioligand (e.g., (+)-[3-³H]-MK-801)
-
Source of NMDA receptors (e.g., rat cortical membrane preparation)
-
Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., 10 µM PCP or MK-801)
-
Other materials as described in the DAT binding assay protocol.
-
-
Procedure:
-
The procedure is similar to the DAT binding assay.
-
Prepare rat cortical membranes as the source of NMDA receptors.
-
Incubate the membranes with the radioligand and various concentrations of the test compound.
-
Separate bound from free radioligand by filtration.
-
Quantify radioactivity and perform data analysis as described for the DAT assay to determine the Ki of the test compound for the NMDA receptor.
-
Visualizing the Mechanism of Action
The primary mechanism of action for many arylcyclohexylamines involves interaction with the NMDA receptor and monoamine transporters. The following diagrams illustrate the general signaling pathway and a typical experimental workflow for characterizing these compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling (1-(4-Chlorophenyl)cyclopentyl)methanamine
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (1-(4-Chlorophenyl)cyclopentyl)methanamine. The following procedures are based on available data for structurally similar compounds and are intended to ensure the safe handling and disposal of this chemical.
Hazard Assessment
-
Skin Corrosion/Irritation : Causes skin irritation and potentially severe burns.[1][2][3]
-
Serious Eye Damage/Irritation : Can cause serious eye damage.[1][2][3]
-
Respiratory Tract Irritation : May cause respiratory irritation.[2][3]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE protocols is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn where splashing is a risk.[1] |
| Skin Protection | Gloves | Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile or neoprene gloves are generally recommended for handling organic amines. |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1] A lab coat or chemical-resistant apron is required. | |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] A respirator with an ammonia and organic ammonia derivatives filter (Type K, Green) is recommended.[1] |
Operational Plan: Handling Procedures
3.1. Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
3.2. Safe Handling Practices
-
Preparation : Before handling, ensure all necessary PPE is donned correctly.
-
Dispensing : Avoid generating dust or aerosols.[2][3] If the compound is a solid, handle it with care to prevent airborne particles.
-
Contact Avoidance : Do not get in eyes, on skin, or on clothing.[1]
-
Ingestion Prevention : Do not eat, drink, or smoke in the laboratory area. Wash hands thoroughly after handling.[1][2]
-
Spill Management : In case of a spill, evacuate personnel to a safe area.[1] Absorb the spill with an inert absorbent material and collect it in a suitable, closed container for disposal.[1]
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization : This compound should be treated as hazardous waste.
-
Containerization : Collect waste in a suitable, clearly labeled, and closed container.
-
Disposal Method : Do not dispose of down the drain or in regular trash.[4] Arrange for disposal by a licensed professional waste disposal service.[2][4] Incineration in a chemical incinerator with an afterburner and scrubber is the preferred method for similar chlorinated organic compounds.[4]
-
Contaminated Packaging : Dispose of contaminated packaging as unused product.[2]
Emergency Procedures
| Emergency Situation | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately take off all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2] |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |
| Ingestion | Rinse mouth with water. DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
Visual Workflow for Handling and Disposal
The following diagram outlines the procedural workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
